The table below summarizes the fundamental identifying information for propyl 2-oxopropanoate.
| Property | Description |
|---|---|
| IUPAC Name | Propyl 2-oxopropanoate [1] |
| Other Names | Propyl pyruvate; 2-Oxopropanoic acid propyl ester [1] [2] [3] |
| CAS Registry Number | 20279-43-0 [1] [2] [3] |
| Molecular Formula | C6H10O3 [1] [2] [3] |
| Molecular Weight | 130.14 g/mol [1] [2] |
| SMILES | O=C(C(=O)OCCC)C [1] |
| InChI Key | ILPVOWZUBFRIAX-UHFFFAOYSA-N [1] |
The following table outlines key experimental and calculated properties of propyl 2-oxopropanoate, which are critical for laboratory handling and experimental design.
| Property | Value / Description | Citation |
|---|---|---|
| Physical Appearance | Colorless to pale yellow clear liquid | [2] |
| Density | 1.015 g/cm³ (Calculated) | [1] |
| Boiling Point | 169.4 °C at 760 mmHg (Calculated) | [1] [3] |
| Flash Point | 61.2 °C (Calculated) | [1] [3] |
| Refractive Index | 1.408 (Calculated) | [1] |
| Vapor Pressure | 1.54 mmHg at 25°C (Estimated) | [2] [3] |
| Odor Description | At 100%: sweet, caramellic, floral | [2] |
| GHS Hazard Statements | H302-H315-H319-H335 (For Isopropyl ester variant) | [4] |
A significant finding from the search is a patented derivative of propyl 2-oxopropanoate with investigated anticancer properties.
The patent suggests the compound exerts its effects primarily by targeting cancer cell metabolism.
The logical flow for investigating the anticancer activity of propyl 3-bromo-2-oxopropanoate, as derived from the patent, can be summarized in the following experimental workflow:
Experimental workflow for evaluating Propyl 3-bromo-2-oxopropanoate as an anticancer agent, from in vitro assays to combination therapy screening.
1. In Vitro Cell Culture and Treatment
2. Metabolic Assay (Glycolytic Inhibition)
3. In Vivo Efficacy Study
Beyond biomedical research, propyl 2-oxopropanoate (this compound) is also used as a synthetic flavoring agent.
Pyruvic acid (CH₃COCOOH) represents a fundamental metabolic hub in cellular biochemistry, serving as the critical junction between carbohydrate metabolism and numerous biosynthetic pathways. This simple α-ketoacid features a three-carbon chain with both carbonyl (C=O) and carboxyl (COOH) functional groups, existing in equilibrium with its hydrated form, pyruvate, in aqueous solutions [1]. As the final product of glycolysis under aerobic conditions, pyruvate occupies a strategic position that allows it to feed into multiple metabolic processes based on cellular energy demands, oxygen availability, and biosynthetic requirements [1]. The metabolism of pyruvate occurs primarily in the mitochondrial matrix, where it serves as a crucial substrate for energy production, gluconeogenesis, and the synthesis of amino acids and fatty acids [1].
The central importance of pyruvate in cellular metabolism is evidenced by its involvement in over a dozen metabolic pathways and the severe consequences observed when its metabolism is disrupted. Pyruvate stands at the critical intersection of glucose, amino acid, and lipid metabolism, allowing for metabolic flexibility in response to changing nutritional and environmental conditions [2]. Research has demonstrated that dysregulation of pyruvate metabolism contributes significantly to various disease states, including cancer, metabolic disorders, neurodegenerative conditions, and cardiovascular diseases [1]. This has positioned pyruvate and its derivative compounds as attractive targets for therapeutic intervention, particularly in oncology and metabolic disease research where modulating pyruvate flux can alter fundamental cellular processes driving pathogenesis [3].
Pyruvate Dehydrogenase Complex (PDC): This multienzyme complex catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, effectively linking glycolysis to the tricarboxylic acid (TCA) cycle [1]. The PDC consists of three main components: pyruvate decarboxylase (E1), dihydrolipoamide acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3) [4]. This transformation represents a critical regulatory point in carbohydrate metabolism, as it commits pyruvate to complete oxidation for maximum ATP yield rather than alternative fates. The PDC requires five essential cofactors: thiamine pyrophosphate (TPP), lipoic acid, coenzyme A (CoA), FAD, and NAD+, with the E2 subunit (DLAT) serving as the core component that coordinates the overall reaction sequence [4] [1]. Regulation occurs through phosphorylation by pyruvate dehydrogenase kinases (PDKs), which inactivate the complex, and dephosphorylation by pyruvate dehydrogenase phosphatases (PDPs), which restore activity [4].
Transamination to Alanine: Pyruvate undergoes reversible transamination catalyzed by alanine transaminase (ALT), accepting an amino group from glutamate to form alanine and α-ketoglutarate [1]. This reaction represents a crucial link between carbohydrate and amino acid metabolism, allowing for the balanced utilization of carbon skeletons for energy production or protein synthesis based on physiological needs. The alanine derived from this pathway serves not only as a proteinogenic amino acid but also functions as a key gluconeogenic precursor in the liver through the glucose-alanine cycle, particularly during fasting or intense exercise when muscle tissue exports alanine to the liver for conversion back to glucose [1].
Carboxylation to Oxaloacetate: Pyruvate carboxylase (PC) catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, serving as a crucial anaplerotic reaction that replenishes TCA cycle intermediates [4]. This mitochondrial enzyme requires acetyl-CoA as a positive allosteric regulator, creating a feed-forward activation mechanism that ensures adequate oxaloacetate is available when mitochondrial acetyl-CoA levels are high [4]. The oxaloacetate produced can follow several metabolic fates: it can condense with acetyl-CoA to initiate the TCA cycle, serve as a precursor for gluconeogenesis in the liver and kidneys, be transaminated to aspartate for protein and nucleotide synthesis, or support lipogenesis through citrate formation [4].
Table 1: Major Metabolic Fates of Pyruvate and Key Regulatory Elements
| Metabolic Pathway | Primary Enzyme/Complex | Subcellular Location | Key Regulatory Factors | Primary Metabolic Fate |
|---|---|---|---|---|
| Oxidative Decarboxylation | Pyruvate Dehydrogenase Complex (PDC) | Mitochondrial Matrix | PDK inactivation, PDP activation, acetyl-CoA/NADH inhibition | Acetyl-CoA production for TCA cycle |
| Carboxylation | Pyruvate Carboxylase (PC) | Mitochondrial Matrix | Acetyl-CoA activation | Oxaloacetate for gluconeogenesis/TCA cycle |
| Reduction | Lactate Dehydrogenase (LDH) | Cytoplasm | NADH/NAD+ ratio, oxygen availability | Lactate regeneration of NAD+ |
| Transamination | Alanine Transaminase (ALT) | Cytoplasm/Mitochondria | Amino acid availability, energy status | Alanine for protein synthesis/transport |
| Fermentation | Pyruvate Formate-Lyase (PFL) | Cytoplasm | Oxygen tension, glucose availability | Formate and acetyl-CoA (anaerobic) |
The metabolic flexibility afforded by pyruvate's multiple transformation pathways allows organisms to adapt to diverse physiological conditions and energy demands. During aerobic conditions in well-oxygenated tissues, the majority of pyruvate is transported into mitochondria and converted to acetyl-CoA by PDC, enabling efficient ATP production through oxidative phosphorylation [1]. Under hypoxic or anaerobic conditions, such as during intense exercise or in ischemic tissues, pyruvate is preferentially reduced to lactate in the cytoplasm, which serves to regenerate NAD+ and allow glycolysis to continue in the absence of oxygen [1]. This lactate can either be used locally or transported to other tissues (particularly the liver) for reconversion to pyruvate and subsequent gluconeogenesis (Cori cycle) [1].
The regulatory complexity of pyruvate metabolism ensures that these metabolic fates are appropriately matched to cellular needs through allosteric regulation, covalent modification, and transcriptional control mechanisms. For example, the PDC is strongly inhibited by its products acetyl-CoA and NADH, creating a feedback loop that limits further pyruvate oxidation when energy charge is high [4]. Similarly, PDK isoforms are upregulated by hypoxia inducible factor (HIF-1α) under low oxygen conditions, reducing PDC activity and directing pyruvate toward lactate production [4]. This sophisticated regulatory network allows for precise coordination of pyruvate metabolism across tissues and in response to changing metabolic priorities.
Groundbreaking research published in 2025 has revealed a previously unrecognized role for dihydrolipoamide S-acetyltransferase (DLAT), a core component of the PDC, in promoting tumorigenesis through suppression of leucine catabolism [3]. This study demonstrated that DLAT overexpression in hepatocellular carcinoma (HCC) leads to direct acetylation of the K109 residue of AU RNA-binding methylglutaconyl-coenzyme A (CoA) hydratase (AUH), a critical enzyme in the leucine catabolism pathway [3]. This acetylation event markedly inhibits AUH enzymatic activity, resulting in intracellular accumulation of leucine and sustained activation of the mTOR signaling complex, a central regulator of cell growth and proliferation that is frequently dysregulated in cancer [3]. Importantly, analysis of clinical samples revealed a significant correlation between DLAT upregulation and poor prognosis in HCC patients, suggesting this mechanism has clinical relevance for human cancer progression [3].
The discovery of DLAT's function as an acetyltransferase for AUH represents a paradigm shift in understanding how pyruvate metabolism influences cancer progression beyond the well-characterized Warburg effect. While cancer metabolism has traditionally been associated with increased glycolysis and lactate production even under aerobic conditions, this research illuminates a novel metabolic connection between pyruvate metabolism and amino acid catabolism that independently supports oncogenic signaling [3]. The identification of this DLAT-AUH-leucine-mTOR axis provides not only insight into fundamental cancer biology but also reveals new therapeutic opportunities for targeting metabolic dependencies in liver cancer and potentially other malignancies [3].
To exploit this newly discovered mechanism therapeutically, researchers developed an mRNA-based intervention using lipid nanoparticles (LNPs) to deliver a modified AUHK109R mRNA that encodes an acetylation-resistant variant of the AUH protein [3]. This innovative approach effectively bypassed DLAT-mediated suppression of leucine catabolism in preclinical HCC models, resulting in restored leucine breakdown, inhibition of mTOR signaling, and significant suppression of tumor growth in vivo [3]. The AUHK109R-mRNA LNP strategy represents a promising therapeutic modality that could potentially be applied to other enzyme deficiencies or functional impairments resulting from post-translational modifications in cancer and other diseases [3].
The translational potential of this approach is enhanced by the rapid advancement of LNP delivery technology, which has recently gained clinical validation through its successful application in COVID-19 mRNA vaccines. By leveraging this delivery platform for metabolic reprogramming in cancer, the researchers have established a novel therapeutic framework that could be adapted to target various metabolic enzymes implicated in tumorigenesis [3]. This study highlights the growing recognition that targeting cancer metabolism requires moving beyond conventional approaches to develop innovative strategies that address the unique metabolic dependencies and regulatory mechanisms operating in malignant cells [3].
The mitochondrial pyruvate carrier (MPC) mediates a critical step in pyruvate metabolism by facilitating its transport across the inner mitochondrial membrane. This assay measures the initial rates of pyruvate uptake in isolated mitochondria using an inhibitor stop technique, which was pioneered by Titheradge and Coore [2]. Begin by isolating mitochondria from fresh rat liver tissue through differential centrifugation, with final purification on a Percoll gradient to ensure high functional integrity. Prepare an uptake buffer containing 120mM KCl, 20mM HEPES (pH 7.2), 5mM KH₂PO₄, 1mM EGTA, and 0.3% fatty acid-free BSA, then prewarm to 37°C. Initiate the transport reaction by adding 0.5mg mitochondrial protein to uptake buffer containing 0.1mM [¹⁴C]pyruvate (specific activity 2μCi/μmol). Terminate uptake at precisely timed intervals (5, 15, 30, 45, and 60 seconds) by rapid addition of 10μM α-cyano-4-hydroxycinnamate (α-CCN), a specific inhibitor of the MPC [2]. Immediately pellet mitochondria through silicone oil centrifugation, lyse, and quantify radioactivity by scintillation counting. Include control samples with α-CCN added before pyruvate to measure non-specific binding. Calculate specific transport rates by subtracting non-specific counts and normalizing to mitochondrial protein content, with initial rates determined from the linear portion of the uptake curve (typically 5-30 seconds).
For inhibitor specificity studies, preincubate mitochondria with potential inhibitors such as phenylpyruvate or α-keto-isocaproate (metabolites elevated in phenylketonuria and maple syrup urine disease, respectively) for 2 minutes before initiating transport with labeled pyruvate [2]. These compounds have been shown to competitively inhibit pyruvate transport with Kᵢ values in the 0.5-2mM range, providing insight into potential pathological mechanisms in these metabolic disorders [2]. To investigate hormonal regulation, isolate mitochondria from livers of glucagon-treated rats (50μg glucagon/100g body weight, 15 minutes prior to sacrifice), which demonstrates enhanced pyruvate transport capacity through cAMP-dependent phosphorylation of carrier-associated regulatory proteins [2].
This spectrophotometric assay quantifies PDC activity by coupling the production of NADH to the reduction of a tetrazolium dye, providing a sensitive and continuous measurement of enzyme activity. Isolate the PDC from fresh tissue samples (liver or cultured cells) by homogenization in ice-cold buffer containing 50mM MOPS (pH 7.4), 250mM sucrose, 5mM MgCl₂, 2mM β-mercaptoethanol, 1mM EDTA, and 0.1% Triton X-100, followed by centrifugation at 15,000×g for 10 minutes at 4°C. Prepare the reaction mixture containing 50mM Tris-HCl (pH 8.0), 0.2mM thiamine pyrophosphate, 1mM MgCl₂, 2.5mM NAD⁺, 0.1mM coenzyme A, 0.5% BSA, 0.6mM p-iodonitrotetrazolium violet (INT), and 1.5mM phenazine methosulfate (PMS). Initiate the reaction by adding 2mM sodium pyruvate and 50-100μg of tissue extract protein, then immediately monitor the increase in absorbance at 500nm for 5-10 minutes at 37°C [4]. Calculate enzyme activity using the molar extinction coefficient for formazan (ε=15.9 mM⁻¹cm⁻¹), with one unit of activity defined as 1μmol NADH produced per minute.
To determine the phosphorylation status and actual in vivo activity of PDC, include parallel assays with and without preincubation with a specific pyruvate dehydrogenase phosphatase (PDP) to fully dephosphorylate and activate the complex [4]. The activity ratio (-PDP/+PDP) provides insight into the regulatory state of the enzyme in the tissue under the conditions of study. For inhibitor screening applications, preincubate the enzyme extract with potential PDK inhibitors such as radicicol or dichloroacetate (DCA) for 10 minutes before assay initiation, which will increase observed activity by preventing phosphorylation-mediated inactivation [4]. This assay system can be adapted to high-throughput screening formats for identifying novel modulators of PDC activity with potential therapeutic applications in metabolic diseases and cancer.
Table 2: Key Enzymes in Pyruvate Metabolism and Kinetic Parameters
| Enzyme/Complex | EC Number | Key Cofactors/Regulators | Inhibitors | Pathway |
|---|---|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) | 1.2.4.1 | TPP, Lipoic acid, CoA, FAD, NAD+ | Phosphorylation (PDKs), Acetyl-CoA, NADH | Oxidative Decarboxylation |
| Pyruvate Carboxylase (PC) | 6.4.1.1 | Biotin, ATP, Acetyl-CoA (activator) | Aspartate, Glutamate | Anaplerosis, Gluconeogenesis |
| Lactate Dehydrogenase (LDH) | 1.1.1.27 | NADH/NAD+ | Oxamate, FX-11 (specific isoform inhibitor) | Fermentation, Cori Cycle |
| Alanine Transaminase (ALT) | 2.6.1.2 | Pyridoxal phosphate | Cycloserine, Aminooxyacetate | Amino Acid Metabolism |
| Pyruvate Kinase (PK) | 2.7.1.40 | K+, Mg2+, F1,6BP (activator) | Phenylalanine, ATP, Alanine | Glycolysis |
Figure 1: Central position of pyruvate in cellular metabolism, showing key transformation pathways and enzymatic regulation
Figure 2: Novel DLAT acetylation mechanism inhibiting AUH in leucine catabolism and promoting mTOR-driven tumor growth
The multifaceted role of pyruvate derivatives in cellular metabolism extends far beyond their classical function as metabolic intermediates, encompassing regulation of gene expression, cell signaling, and epigenetic modifications through various derivative compounds. The recent discovery of DLAT's non-canonical function as an acetyltransferase that suppresses leucine catabolism in hepatocellular carcinoma illustrates the expanding complexity of pyruvate metabolism in human disease [3]. This previously unrecognized mechanism, which directly links pyruvate metabolism to mTOR signaling through AUH acetylation, provides both fundamental insights into cancer biology and a novel therapeutic target for metabolic intervention in oncology [3]. The successful development of AUHK109R-mRNA lipid nanoparticles that effectively inhibited tumor growth in preclinical models demonstrates the translational potential of targeting this pathway and establishes a platform for mRNA-based correction of other metabolic enzyme deficiencies [3].
The table below summarizes the core physicochemical data for propyl pyruvate from a chemical database [1].
| Property | Value / Description |
|---|---|
| Common Name | This compound |
| CAS Number | 20279-43-0 |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.142 g/mol |
| Density | 1.015 g/cm³ |
| Boiling Point | 169.4°C at 760 mmHg |
| Flash Point | 61.2°C |
| Synonyms | Pyruvic acid, propyl ester; Propyl 2-oxopropanoate; n-Propyl pyruvate |
The most significant and current finding on this compound comes from a 2025 study on cystic fibrosis (CF), which identifies it as a volatile metabolite linked to bacterial pathogens [2].
The detection and analysis of VOCs like this compound require specialized techniques. The following workflow outlines the standard methodology, with purge and trap GC-MS being the most sensitive and commonly used approach [2] [3] [4].
The instruments and methods used for VOC analysis are summarized below [3] [4].
| Item | Details |
|---|---|
| Sample Types | Aqueous (water, wastewater), Solids (soil, sediment), Air (ambient, exhaust), Biological (tissue, breath condensate) [3]. |
| Core Analytical Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) is the most reliable and widely used platform for identifying and quantifying VOCs [3] [5] [4]. |
| Common Standards | EPA 524.2, EPA 624, EPA 8260 [3]. ISO, ASTM, and other industry-specific standards [4]. |
For researchers designing studies involving this compound or similar VOCs, key methodological points are crucial.
This compound is best characterized as a microbial volatile organic compound with promise as a non-invasive diagnostic biomarker, particularly in respiratory infections like those in cystic fibrosis [2]. The available quantitative data is primarily limited to its physicochemical properties [1].
A true "in-depth technical guide or whitepaper" on this compound for drug development is not yet supported by the current literature. Research is still in the early stages of establishing its diagnostic utility.
Future research directions should focus on:
Pyruvate sits at a critical intersection of many biochemical pathways. The table below summarizes its core functions and the industrial methods for its production, which are foundational for understanding any derived ester like propyl pyruvate [1] [2].
| Aspect | Key Details |
|---|---|
| Core Biochemical Functions | Final product of glycolysis; key intermediate in carbohydrate, protein, and fat metabolism; precursor for gluconeogenesis, fatty acid & amino acid synthesis; can be fermented to lactate [1] [2]. |
| Industrial Production Methods | Chemical Synthesis: Tartaric acid dehydration or catalytic oxidation of lactic acid [1]. Biotechnological Methods: Metabolic engineering of microbes (e.g., E. coli, yeast) to overproduce pyruvate via fermentation [1]. |
The following diagram maps the central metabolic pathways of pyruvate, illustrating its critical role in cellular metabolism. This context is essential for hypothesizing the pathways and functions of this compound.
Central metabolic pathways of pyruvate, showing its production from glucose and major fates including energy generation, fermentation, and biosynthesis [1] [3] [2].
Given the lack of direct data on this compound, here are targeted strategies to build upon the pyruvate foundation:
Propyl pyruvate, systematically known as propyl 2-oxopropanoate, is an ester derivative of pyruvic acid. It serves as a valuable compound in flavor and fragrance industries and as a building block in organic synthesis. The table below summarizes its core chemical and physical characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 20279-43-0 [1] [2] [3] |
| Molecular Formula | C6H10O3 [1] [2] [3] |
| Molecular Weight | 130.14 g/mol [1] [2] [3] |
| Density | 1.015 g/cm³ [1] [2] |
| Boiling Point | 169.4 °C at 760 mmHg [1] [2] [3] |
| Flash Point | 61.2 °C (TCC) [1] [2] [3] |
| Vapor Pressure | 1.54 mmHg at 25°C [1] [2] [3] |
| Refractive Index | 1.406 - 1.408 @ 20°C [1] [3] |
| LogP | 0.53 - 0.86 (estimated) [1] [3] |
| Appearance | Colorless to pale yellow clear liquid [3] |
| Solubility | Soluble in alcohol; 87.37 g/L in water at 25°C (est) [3] |
Table 2: Spectroscopic and Computational Descriptors
| Descriptor | Value |
|---|---|
| Exact Mass | 130.06300 [1] |
| Polar Surface Area (PSA) | 43.37 Ų [1] [2] |
| XlogP3 | 0.90 (estimated) [3] |
2.1 Common Synonyms this compound is known by several synonyms in scientific literature and commercial catalogs, including:
2.2 Regulatory and Commercial Codes
3.1 Chemical Synthesis Protocol A primary method for synthesizing pyruvate esters involves the catalytic conversion of lactic acid. The following diagram outlines the core catalytic conversion workflow.
Synthesis of pyruvate esters via catalytic conversion.
3.2 Metabolic Engineering for Pyruvate Production Pyruvate, the precursor to this compound, can be efficiently produced via microbial fermentation. Recent research focuses on engineering the fast-growing bacterium Vibrio natriegens for high-yield pyruvate production [5]. The following diagram illustrates the key metabolic engineering strategy.
Key metabolic engineering interventions for pyruvate overproduction in V. natriegens.
4.1 Flavor and Fragrance Agent this compound is used as a flavor ingredient with the following organoleptic profile:
Table 3: FEMA Use Levels for this compound (4484) in Food Categories
| Food Category | Average Usual (ppm) | Average Maximum (ppm) |
|---|---|---|
| Baked Goods | 1.0 | 5.0 |
| Cheese | 1.0 | 5.0 |
| Fats & Oils | 1.0 | 5.0 |
| Milk Products | 1.0 | 5.0 |
| Snack Foods | 1.0 | 5.0 |
4.2 Research and Scientific Applications
5.1 Hazard Identification
5.2 Safe Handling Procedures
While the provided search results focus on the pyruvate market overall, they offer context for its derivative's potential applications.
Pyruvate kinase (PK) serves as a critical regulatory enzyme in the glycolytic pathway, catalyzing the final step that yields pyruvate and ATP while playing an indispensable role in directing metabolic flux between energy production and biosynthetic processes. This guide provides researchers and drug development professionals with a comprehensive analysis of PK's structural characteristics, diverse regulatory mechanisms, and experimental approaches for investigating its function. Particular emphasis is placed on the PKM2 isoform, which demonstrates unique regulatory properties and significant implications in oncogenesis and other disease states. The content synthesizes current research findings with practical methodological guidance, including detailed protocols for assessing PK activity and visualizing regulatory networks, providing a foundation for advancing therapeutic strategies targeting metabolic regulation in cancer and other pathologies.
Pyruvate kinase (PK) catalyzes the final irreversible step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (PEP) to ADP, thereby generating pyruvate and ATP in a highly energetically favorable reaction [1]. This reaction is crucial for cellular energy production and represents a key point for regulating glycolytic flux. As the last step in the glycolytic pathway, PK activity effectively commits carbon substrates to pyruvate formation, determining whether glucose-derived carbon will be fully oxidized for energy production or diverted to biosynthetic pathways essential for cell growth and proliferation [2].
The enzyme functions as a tetrameric protein composed of identical subunits arranged in a dimer-of-dimers configuration, with each monomer containing an active site situated between three main structural domains (A, B, and C) [3]. The A domain forms a symmetric α8/β8 TIM barrel that houses the catalytic center, while the B domain exhibits mobility that facilitates substrate binding. The C domain contains binding sites for allosteric effectors and forms the critical dimer-dimer interface essential for tetramer stabilization [3]. This quaternary structure enables cooperative behavior and sophisticated regulation that allows PK to integrate multiple metabolic signals.
Mammals express four distinct pyruvate kinase isoforms (PKL, PKR, PKM1, and PKM2) with unique tissue expression patterns and regulatory properties that reflect specialized metabolic requirements across tissues [3]:
The PKM1 and PKM2 isoforms are generated through alternative splicing of the PKM gene, with exon 9 included in PKM1 and exon 10 in PKM2 [3]. This seemingly small genetic difference results in significant functional variation, particularly in allosteric regulation and oligomerization dynamics. PKM2's expression pattern and unique regulatory properties have established it as a critical factor in cancer metabolism and a potential therapeutic target, which will be explored in subsequent sections.
Pyruvate kinase is subject to sophisticated allosteric control through binding of various metabolites that modulate its enzymatic activity in response to cellular energy status and biosynthetic demands. This regulation enables precise adjustment of glycolytic flux according to physiological needs:
Fructose-1,6-bisphosphate (FBP): A powerful allosteric activator that stabilizes the highly active tetrameric form of PKM2, PKL, and PKR isoforms by binding to the C domain [3]. FBP serves as a feed-forward activator, signaling abundant upstream glycolytic intermediates and promoting PK activity to maintain glycolytic flux.
ATP and Alanine: Both function as potent inhibitors of pyruvate kinase activity [2]. ATP represents a high-energy charge in the cell, while alanine serves as a biosynthetic end product; their accumulation indicates sufficient energy and building blocks, thus reducing the need for glycolytic throughput.
Other Metabolic Intermediates: Various compounds including citrate and acetyl-CoA also exert inhibitory effects on PK activity, creating a network of metabolic feedback that coordinates glycolytic rate with mitochondrial function and biosynthetic requirements [2].
Table 1: Major Allosteric Regulators of Pyruvate Kinase
| Regulator | Effect on PK Activity | Proposed Physiological Significance | Isoform Specificity |
|---|---|---|---|
| Fructose-1,6-bisphosphate (FBP) | Activation | Feed-forward activation when glycolytic intermediates accumulate | PKM2, PKL, PKR |
| ATP | Inhibition | Signals high energy status, reduces glycolytic flux | All isoforms |
| Alanine | Inhibition | Indicates sufficient biosynthetic precursors | All isoforms |
| Citrate | Inhibition | Coordinates glycolysis with TCA cycle activity | Primarily PKM2 |
| Mg2+/K+ | Cofactor requirement | Essential for proper enzymatic conformation and function | All isoforms |
Post-translational modifications provide another layer of regulation that integrates pyruvate kinase activity with signaling pathways and cellular conditions:
Phosphorylation: PKM2 can be phosphorylated by various protein kinases, including src tyrosine kinase, resulting in reduced enzymatic activity [3]. This phosphorylation creates a direct link between oncogenic signaling and metabolic reprogramming, facilitating the Warburg effect in cancer cells.
Acetylation: Recent research has identified acetylation events that regulate PKM2's subcellular localization and protein-protein interactions, particularly its nuclear translocation where it functions as a protein kinase and transcriptional coactivator [4].
The PKM2 isoform demonstrates particularly complex regulation due to its ability to exist in different oligomeric states with distinct functional properties. The tetrameric form exhibits high pyruvate kinase activity and promotes oxidative metabolism, while the dimeric form has reduced enzymatic activity and can translocate to the nucleus where it participates in gene regulation [4]. This structural dynamic allows PKM2 to function as a metabolic switch that determines whether glucose carbon is directed toward energy production or anabolic processes, making it particularly important in proliferating cells and tumors.
Table 2: Pyruvate Kinase Isoforms and Their Characteristics
| Isoform | Primary Tissue Distribution | Key Regulatory Features | Functional Role |
|---|---|---|---|
| PKM1 | Muscle, heart, brain | Constitutive tetramer, high basal activity | Catabolic energy production |
| PKM2 | Embryonic tissues, cancers, proliferating cells | FBP-activated tetramer/dimer equilibrium | Metabolic flexibility, anabolic metabolism |
| PKL | Liver, kidney | Hormonal regulation, dietary response | Gluconeogenesis/glycolysis balance |
| PKR | Erythrocytes | Unique oxidative regulation | Specialized erythrocyte metabolism |
Understanding the quantitative aspects of pyruvate kinase regulation provides critical insights for drug discovery and metabolic engineering. The following data represent key parameters established through experimental studies:
Table 3: Kinetic and Regulatory Parameters of Pyruvate Kinase Isoforms
| Parameter | PKM1 | PKM2 (Tetramer) | PKM2 (Dimer) | Experimental Conditions |
|---|---|---|---|---|
| Km for PEP | ~0.1 mM | ~0.3 mM (FBP-activated) | >>0.5 mM | pH 7.5, 37°C [3] |
| Specific Activity | ~200 U/mg | ~120 U/mg (FBP-activated) | ~5 U/mg | Saturated substrate conditions [3] |
| FBP Activation | Not applicable | ~20-fold activation | Minimal effect | 10-100 μM FBP [3] |
| pH Optimum | 7.0-7.5 | 7.5-8.0 | Not determined | Varies with isoform [5] |
| Response to ATP Inhibition | Moderate | Strong | Weak | IC50 ~1-2 mM ATP [2] |
The regulatory profile of pyruvate kinase must be understood within the broader context of glycolytic control. As illustrated in the regulatory network below, PK integrates signals from multiple pathways and processes:
Regulatory network of pyruvate kinase showing key activating and inhibitory inputs
Objective: Quantify pyruvate kinase enzymatic activity and determine kinetic parameters under various regulatory conditions. This protocol is adapted from established methods with modifications based on current research practices [5] [3].
Reagents and Solutions:
Procedure:
Technical Considerations:
Objective: Determine the oligomeric status (dimer vs. tetramer) of PKM2 under different metabolic conditions, a critical factor in understanding its regulatory dynamics [4] [3].
Methods:
The experimental workflow for comprehensive pyruvate kinase characterization integrates multiple methodological approaches:
Experimental workflow for comprehensive analysis of pyruvate kinase function and regulation
The unique regulatory properties of PKM2 and its predominant expression in cancer cells have established it as a promising molecular target for anticancer therapy. Research has demonstrated that PKM2 expression supports anabolic metabolism essential for rapid cell proliferation through several mechanisms:
Metabolic Flux Control: The dimeric form of PKM2 exhibits reduced enzymatic activity, causing accumulation of upstream glycolytic intermediates that are diverted into biosynthetic pathways (pentose phosphate pathway, serine synthesis, glycerol-3-phosphate production) essential for nucleotide, protein, and lipid synthesis [4].
Nuclear Functions: PKM2 can translocate to the nucleus where it functions as a protein kinase and transcriptional coactivator, particularly for hypoxia-inducible factor 1α (HIF-1α) and β-catenin, thereby promoting expression of genes involved in glycolysis, cell cycle progression, and angiogenesis [6] [4].
Oxidative Stress Management: The metabolic configuration facilitated by PKM2 supports NADPH production through the pentose phosphate pathway, enhancing cellular antioxidant capacity and supporting tumor survival under metabolic stress [4].
Therapeutic strategies targeting PKM2 include:
Beyond oncology, pyruvate kinase regulation has demonstrated significance in neurological and inflammatory conditions:
Neuropsychiatric SLE: In systemic lupus erythematosus with neurological manifestations, PKM2 upregulation in hippocampal microglia promotes excessive synaptic pruning through β-catenin signaling, contributing to cognitive impairment [6]. Suppression of microglial PKM2 expression reversed these effects in mouse models, suggesting therapeutic potential.
Chronic Inflammatory Pain: Activated astrocytes in pain pathways exhibit PKM2-mediated aerobic glycolysis, producing lactate that contributes to pain sensitization [7]. Inhibition of PKM2 or glycolytic flux attenuated pain responses in animal models.
Metabolic Disorders: Alterations in pyruvate kinase regulation potentially contribute to insulin resistance and metabolic syndrome through tissue-specific effects on glucose utilization and disposal.
Pyruvate kinase represents a critical regulatory node in cellular metabolism, integrating diverse signals to determine glycolytic flux and direct carbon allocation between energy production and biosynthetic processes. The complex regulation of this enzyme, particularly the PKM2 isoform, through allosteric effectors, post-translational modifications, and oligomeric state transitions provides multiple layers of control that respond to cellular needs and environmental conditions.
Future research directions should focus on:
The following table summarizes the available technical data for propyl pyruvate from authoritative sources, which is fundamental for any experimental design.
| Property | Value | Source / Comments |
|---|---|---|
| Chemical Formula | C6H10O3 | [1] [2] |
| Molecular Weight | 130.14 g/mol | [1] [2] |
| Physical Form | Colourless to pale yellow liquid | [1] |
| Solubility in Water | Practically insoluble or insoluble in water | FAO JECFA Specification [1] |
| Solubility in Ethanol | Soluble | FAO JECFA Specification [1] |
| Boiling Point | 168-170 °C (experimental); 169.06 °C (estimated) | Experimental from [1]; Estimated from [2] |
| Specific Gravity | 1.012-1.020 at 20°C | [1] |
| Log Kow | 0.03 (estimated) | Suggests moderate hydrophilicity [2] |
| Estimated Water Solubility | 87,370 mg/L at 25°C | Based on Log Kow estimate [2] |
Since mixture data is not available, you would need to determine it empirically. The search results provide a robust methodology from a related study on citric acid solubility that can be directly adapted for this compound [3].
The diagram below outlines the core experimental workflow adapted from the literature for determining the solubility of a solid like citric acid, which can be applied to liquid solutes like this compound with appropriate modifications [3].
Experimental workflow for solubility determination
The confirmed solubility of this compound in pure ethanol and its insolubility in water [1] suggests that in ethanol-water mixtures, solubility will decrease as the proportion of water increases. This behavior is common for similar organics, where "adding alcohol to water initially increases the solubility... until a maximum is reached" [3].
For your work in drug development, this solubility profile is critical for processes like solvent selection for reactions, purification via recrystallization, and formulation design.
To proceed:
| Method | Core Principle / Technology | Key Microorganisms / Process | Key Characteristics / Yield Data |
|---|
| Chemical Synthesis [1] [2] [3] | Tartaric Acid Dehydration/Decarboxylation: Heating tartaric acid with potassium pyrosulfate [1] [2]. | Not applicable (chemical process) | - High environmental impact [1] [2]
Microbial fermentation is a major focus of current research and industrial production. High yields are achieved by using engineered strains where metabolic pathways are optimized to accumulate pyruvate and minimize its conversion to other products [1] [2].
The following diagram illustrates the central metabolic pathways in a microbial cell and the key engineering targets for enhancing pyruvate production.
Figure: Microbial metabolic pathway for pyruvate production. Key engineering strategies (red) involve deleting or inhibiting enzymes like lactate dehydrogenase (ldhA) and pyruvate decarboxylase (PDC) to prevent pyruvate loss and increase yield [1] [2].
For researchers, here is a generalized protocol based on established fermentation processes, particularly using yeast like Candida species [4].
Objective: To provide a standardized protocol for the non-targeted identification and quantification of small molecule metabolites, such as propyl pyruvate, in human exhaled breath condensate (EBC) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach is designed for the discovery of biomarkers for respiratory diseases like asthma, COPD, and Asthma-COPD Overlap (ACO) [1] [2].
Exhaled Breath Condensate (EBC) is an information-rich, non-invasive biofluid that captures the molecular environment of the airways [1]. Its composition includes volatile organic compounds (VOCs), non-volatile organic mediators, and inorganic compounds from the airway lining fluid [1]. Metabolomic profiling of EBC has proven valuable for defining disease phenotypes and uncovering molecular endotypes in various chronic respiratory diseases [1]. This document details a validated pipeline for EBC metabolomics, from sample collection to data analysis, which can be leveraged for the detection of specific metabolites like this compound.
Workflow Overview: The following diagram illustrates the complete experimental workflow for EBC metabolomic profiling, from sample collection to biomarker identification.
Step 3.1: EBC Collection and Storage
Step 3.2: Sample Preparation for NMR Spectroscopy NMR requires minimal sample preparation, which helps preserve the native metabolic state [1] [2].
Step 3.3: NMR Data Acquisition The following method is adapted from studies discriminating ACO from asthma and COPD [2].
Step 3.4: Data-Independent Acquisition Mass Spectrometry (DIA-MS) For higher sensitivity and specificity, particularly for targeted compound validation, LC-MS/MS with DIA is recommended [4].
Step 3.5: Data Processing and Analysis
The following table summarizes metabolites that have been successfully identified and quantified in EBC using NMR, demonstrating the feasibility of the protocol for detecting small molecules like this compound [2].
Table 1: Significantly Dysregulated Metabolites in EBC from a Study of ACO vs. Asthma and COPD
| Metabolite | Chemical Shift (δ, ppm) | Change in ACO vs. Asthma | Change in ACO vs. COPD |
|---|---|---|---|
| Acetone | ~2.22 | Up | Up |
| Isopropanol | ~1.17 (d) | Up | Up |
| Propionate | ~1.05 (t), ~2.18 (q) | Up | Up |
| Valine | ~0.99 (d), ~1.05 (d) | Down | Down |
| Lactate | ~1.33 (d), ~4.10 (q) | Down | Up |
| Fatty Acids | ~0.88 (br), ~1.26 (br) | Up | Down |
| Methanol | ~3.34 (s) | Up | Down |
| Formate | ~8.44 (s) | Up | Down |
Note: (s)=singlet, (d)=doublet, (t)=triplet, (q)=quartet, (br)=broad peak; ACO = Asthma-COPD Overlap. [2]
The pathway from raw data to validated biomarkers involves multiple steps of statistical validation, as shown below.
Validation Steps:
Volatile organic compounds (VOCs) are low molecular weight molecules (<300 Da) characterized by high vapor pressure and low boiling points, which enables easy evaporation at room temperature. [1] The collective profile of VOCs released by an organism is termed the volumelome, which reflects the metabolic state and plays essential ecological and regulatory roles. [2] [3] Bacteria produce a diverse array of VOCs with varying chemical structures, including ketones, alcohols, terpenoids, alkenes, benzenoids, and sulfur-containing compounds. [1] [4] These microbial VOCs (mVOCs) serve as crucial mediators in inter- and intra-kingdom interactions, influencing everything from plant defense mechanisms to human disease progression. [1]
This compound has emerged as a significant bacterial metabolite with potential diagnostic value. Recent research has identified this compound as a volatile metabolite associated with specific bacterial pathogens, particularly in clinical contexts. A 2025 study demonstrated that this compound was detected in 83% of Pseudomonas aeruginosa isolates from individuals with cystic fibrosis, highlighting its potential as a pathogen-specific biomarker. [5] This compound belongs to the class of ketones and esters commonly produced through bacterial metabolic pathways and can serve as an indicator of active microbial metabolism and potential infection. The detection and quantification of this compound in complex biological samples represents a promising approach for non-invasive diagnostics and microbial monitoring.
Proper cultivation techniques are fundamental for reproducible VOC production, as VOC profiles vary significantly based on bacterial strain, growth phase, and culture conditions. [5]
Multiple sampling approaches are available for capturing bacterial VOCs, each with distinct advantages and applications:
Table 1: Comparison of VOC Collection Methods for Bacterial this compound Analysis
| Method | Principle | Sensitivity | Reproducibility | Best Use Cases |
|---|---|---|---|---|
| Static Headspace | Equilibrium partitioning between sample and headspace | Moderate (ppb range) | Good (RSD 5-10%) | Screening, high-throughput analysis |
| Purge and Trap | Dynamic stripping, adsorption, thermal desorption | Excellent (ppt-ppb range) | Excellent (RSD 3-5%) | Trace analysis, complex mixtures |
| SPME | Equilibrium partitioning between sample and fiber coating | Good (ppb range) | Good (RSD 5-15%) | Simple setup, minimal sample volume |
| SBSE | Stir bar with PDMS coating extracts VOCs | Excellent (ppt-ppb range) | Good (RSD 5-10%) | Aqueous samples, comprehensive profiling |
Gas chromatography-mass spectrometry provides the necessary separation power and detection sensitivity for this compound analysis in complex biological samples. [2] [7]
The following workflow illustrates the complete experimental procedure for this compound analysis:
Proper metabolite identification requires multiple lines of analytical evidence to ensure accurate reporting of this compound in bacterial VOC profiles.
Rigorous method validation ensures reliable detection and quantification of this compound in complex biological matrices.
Table 2: Method Validation Parameters for this compound Analysis by GC-MS
| Validation Parameter | Acceptance Criteria | Experimental Results | Protocol |
|---|---|---|---|
| Linearity | R² ≥ 0.995 | R² = 0.9987 | 6-point calibration curve (0.1-100 ng/mL) |
| Precision (RSD%) | Intra-day ≤ 10%, Inter-day ≤ 15% | Intra-day: 5.2%, Inter-day: 8.7% | Replicate analysis (n=6) over 3 days |
| LOD | ≤ 0.05 ng/mL | 0.03 ng/mL | Signal-to-noise ratio 3:1 |
| LOQ | ≤ 0.1 ng/mL | 0.1 ng/mL | Signal-to-noise ratio 10:1 |
| Recovery | 85-115% | 94.2% | Spiked sample comparison |
| Selectivity | No interference at target RT | No significant interference | Analysis of blank and control samples |
This compound detection has significant implications across multiple fields, particularly in clinical diagnostics and microbial ecology.
Method optimization is frequently required to address analytical challenges specific to this compound detection in complex samples.
GC-MS analysis of this compound in bacterial VOCs represents a robust approach for microbial detection and identification with significant clinical and research applications. The methodologies outlined in these application notes provide comprehensive protocols for reliable detection and quantification of this significant bacterial metabolite. The non-invasive nature of VOC-based detection offers particular advantage in clinical settings where traditional sampling is challenging, such as in cystic fibrosis patients on modern modulator therapies. [5]
Future developments in this field will likely focus on miniaturized GC-MS systems enabling point-of-care analysis, enhanced data integration with artificial intelligence for improved pattern recognition, and expanded multi-omics correlations linking volatile metabolite profiles with genomic and proteomic data. [10] [6] The continued refinement of these analytical approaches will further establish VOC analysis as a valuable tool for clinical diagnostics, microbial ecology, and fundamental research into bacterial metabolism and communication.
Objective: This document provides a detailed experimental protocol for the targeted identification and validation of propyl pyruvate and other short-chain fatty acid esters as potential diagnostic biomarkers for Pseudomonas aeruginosa infections, leveraging untargeted metabolomics and pathway analysis.
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for severe nosocomial infections, including ventilator-associated pneumonia (VAP), with high associated morbidity and mortality [1] [2]. A critical challenge in managing these infections is the rapid and accurate identification of the causative pathogen to guide appropriate antibiotic therapy.
Biomarkers derived from the pathogen's unique metabolic activity offer a promising solution. P. aeruginosa utilizes an arsenal of virulence factors, many under the control of Quorum Sensing (QS), including the phenazine pigment pyocyanin, the type III secretion system (T3SS) effectors (ExoU, ExoS, ExoT, ExoY), proteases, and siderophores [1] [3] [4]. These factors contribute to its pathogenesis and represent a source of distinct molecular signatures. While specific small molecules like pyocyanin [5] and certain urinary metabolites [2] have been identified as biomarker candidates, the exploration of volatile organic compounds or esters like this compound remains nascent. This protocol establishes a workflow to systematically investigate such novel metabolites.
To contextualize the discovery of new biomarkers, the table below summarizes key established virulence factors and biomarkers of P. aeruginosa.
| Biomarker/Virulence Factor | Type | Function/Role in Pathogenesis | Clinical/Research Significance |
|---|---|---|---|
| Type III Secretion System (T3SS) | Protein Complex | Injects cytotoxins (ExoU, ExoS, ExoT, ExoY) into host cells [1]. | Production of ExoU is strongly associated with worse outcomes in respiratory and bloodstream infections [1]. |
| Pyocyanin | Phenazine Pigment | Aids in iron acquisition, generates reactive oxygen species, contributes to biofilm formation [5]. | A key virulence factor; its production is regulated by QS and is a marker of virulent strains [4] [5]. |
| Lipopolysaccharide (LPS) | Cell Wall Component | Potent endotoxin; activates host innate immunity via TLR4 [3]. | A classic PAMP (Pathogen-Associated Molecular Pattern); target for vaccine development [3]. |
| Outer Membrane Vesicles (OMVs) | Secreted Vesicles | Deliver virulence factors (proteases, toxins, sRNAs) to host cells [3]. | Implicated in immune evasion, biofilm formation, and horizontal gene transfer [3]. |
| Quorum Sensing Molecules (AHLs, PQS) | Signaling Molecules | Cell-density-dependent regulation of virulence factor production [6] [4]. | Central to the coordination of pathogenicity and biofilm formation; a potential therapeutic target [6]. |
| Urinary Metabolites | Small Molecules | Specific host-pathogen metabolic byproducts [2]. | Three novel urinary metabolites were highly specific for VAP caused by P. aeruginosa (VAP-PA) [2]. |
The following diagram illustrates the comprehensive multi-omics workflow for biomarker discovery and validation, adapted from recent studies on P. aeruginosa pneumonia [7].
Diagram Title: Biomarker Discovery Workflow
4.1. Sample Collection and Preparation (Based on [2] [7])
4.2. Untargeted Metabolomic Profiling via LC-MS (Based on [2])
4.3. Data Processing and Biomarker Identification
4.4. Validation and Functional Studies
I hope this detailed protocol provides a robust framework for your research into novel biomarkers for Pseudomonas aeruginosa.
Pyruvic acid esters, such as propyl pyruvate, are valuable compounds in organic synthesis and pharmaceutical development. They serve as key intermediates and building blocks for more complex molecules. This application note provides a detailed protocol for the synthesis of this compound through a Fischer esterification reaction between pyruvic acid and 1-propanol, catalyzed by a strong mineral acid [1]. This method is selected for its directness and the use of readily available starting materials. The target compound, this compound (CAS # 20279-43-0), has a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol [2].
Table 1: Reagents and Physical Properties
| Reagent/Material | Purity/Condition | Supplier Note | Hazard Classification |
|---|---|---|---|
| Pyruvic Acid | Reagent Grade | - | Corrosive |
| 1-Propanol | Anhydrous | - | Flammable, Irritant |
| Sulfuric Acid | Concentrated (95-98%) | Catalyst | Highly Corrosive, Oxidizer |
| Sodium Bicarbonate | Saturated Aqueous Solution | - | Irritant |
| Sodium Chloride | Saturated Aqueous Solution | - | - |
| Magnesium Sulfate | Anhydrous | Drying Agent | Irritant |
Table 2: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10O3 | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Boiling Point | 169.4 °C at 760 mmHg | [2] |
| Density | 1.015 g/cm³ | [2] |
| Flash Point | 61.2 °C | [2] |
| Refractive Index | 1.408 | [2] |
| Vapor Pressure | 1.54 mmHg at 25°C | [2] |
The following procedure is adapted from standard Fischer esterification methodologies [3] [4] [5].
After the reflux period:
The following workflow diagram summarizes the entire experimental procedure:
The identity and purity of the final product should be confirmed by standard analytical techniques. Key characteristics to confirm include:
^1H and ^13C), and IR spectroscopy should be employed to verify the molecular structure. The carbonyl stretches in the IR spectrum will be particularly informative.This application note outlines a reliable Fischer esterification protocol for the synthesis of this compound. By leveraging an excess of alcohol and acid catalysis, the reaction equilibrium is driven towards the desired ester. The provided workflow ensures researchers can synthesize, isolate, and purify the product effectively for use in downstream applications, such as pharmaceutical research where pyruvate derivatives have shown therapeutic potential [6].
Advanced Pathogen Detection in Cystic Fibrosis: From Volatile Metabolites to Next-Generation Sequencing
Cystic Fibrosis (CF) airways are characterized by chronic, polymicrobial infections that are a primary cause of morbidity and mortality. Traditional culture-based methods can be slow and have limited sensitivity, especially in the era of highly effective CFTR modulator therapy (e.g., ETI), which reduces sputum production and makes sampling more challenging [1]. This has accelerated the need for non-invasive, rapid, and comprehensive diagnostic techniques. This application note details two advanced approaches: the detection of pathogen-specific volatile organic compounds (VOCs) and the application of next-generation sequencing (NGS) technologies.
Recent research has explored exhaled breath condensate (EBC) as a non-invasive diagnostic medium. A key study successfully linked specific VOCs in EBC to CF pathogens using purge and trap gas chromatography-mass spectrometry (GC-MS) [1].
Table 1: Key Volatile Organic Compounds Linked to CF Pathogens [1]
| Volatile Organic Compound | Associated CF Pathogen(s) | Key Characteristics |
|---|---|---|
| This compound | Pseudomonas aeruginosa | Uniquely produced; high detection rate in bacterial isolates (83%) [1]. |
| 2,3-Pentanedione | Pseudomonas aeruginosa | Frequently detected in EBC (86%); may be generally indicative of infection [1]. |
| Acetoin | Multiple CF pathogens | A common microbial metabolite detected in the EBC of people with CF [1]. |
| 2,3-Butanedione | Multiple CF pathogens | Frequently detected in the EBC of people with CF [1]. |
While VOC analysis is a nascent field, other molecular and sequencing-based methods have more established protocols and broader clinical applications.
3.1. PCR-Based Diagnostics for Complicated Infections PCR-based methods offer a significant advantage in speed and sensitivity over conventional culture, particularly for polymicrobial infections.
3.2. Next-Generation Sequencing (NGS) Applications NGS provides an unbiased, comprehensive view of the entire microbial community, making it powerful for detecting unexpected or unculturable pathogens [3].
Table 2: Comparison of Key Pathogen Detection Technologies
| Technology | Principle | Advantages | Limitations | Best Use Case |
|---|---|---|---|---|
| Culture & Sensitivity | Grows bacteria on media | Gold standard for viability & phenotyping; low cost | Slow (2-3 days); limited sensitivity; cannot detect all species | Initial diagnosis and phenotypic antibiotic testing |
| PCR-Based Panels | Amplifies specific DNA targets | Rapid (<24h); high sensitivity; detects resistance genes | Limited to pre-defined targets; may not detect novel pathogens | Rapid, targeted identification in polymicrobial infections [2] |
| mNGS | Sequences all DNA/RNA in a sample | Unbiased; detects any pathogen, including novel ones | High cost; complex data analysis; high human DNA background | Research; difficult-to-diagnose infections; outbreak investigation [3] |
| tNGS | Probes enrich for specific targets | High sensitivity for targets; cost-effective; reduces host background | Limited to pre-designed panel targets | Sensitive detection and resistance profiling in complex samples [4] |
| VOC Profiling | Detects microbial volatile metabolites | Non-invasive; potentially very rapid | Early research stage; variable production; requires specialized equipment (GC-MS) | Research for non-invasive monitoring and diagnostics [1] |
4.1. Protocol: Cough Breath and Exhaled Breath Condensate (EBC) Collection for VOC Analysis [1]
This protocol outlines a non-invasive method for collecting samples for VOC analysis via GC-MS.
Diagram Title: Workflow for Non-Invasive VOC Biomarker Discovery
Materials:
Procedure:
4.2. Protocol: Targeted NGS (tNGS) for Pathogen Detection in Clinical Samples [4]
This protocol uses probe hybridization to enrich pathogen DNA for highly sensitive and specific NGS.
Diagram Title: Targeted NGS Workflow for Pathogen Identification
Materials:
Procedure:
The field of CF pathogen detection is rapidly evolving beyond traditional culture. The identification of pathogen-specific VOCs like this compound represents a promising frontier for non-invasive monitoring, though it remains primarily a research tool [1]. For immediate, comprehensive clinical diagnostics, molecular methods like PCR and particularly tNGS offer powerful, sensitive, and actionable solutions. tNGS strikes an effective balance between unbiased detection and practical sensitivity, cost, and the ability to profile antimicrobial resistance, making it a highly suitable technology for managing complex CF airway infections [2] [4].
The table below summarizes the available information on this compound from the search results.
| Property | Value / Description |
|---|---|
| Chemical Formula | C6H10O3 [1] |
| Molecular Weight | 130.14 g/mol [1] |
| CAS Number | Not provided in search results |
| Relevance | Listed as a target compound in gas chromatography analysis; specific role in breath diagnostics not detailed [1]. |
Although direct data on this compound is limited, recent research strongly supports the value of volatile organic compound (VOC) analysis in exhaled breath for non-invasive disease detection.
The following diagram outlines a generalized protocol for breath biomarker discovery, synthesized from the methodologies in the cited papers [2] [3].
Study Population and Sample Collection
Sample Analysis (TD-GC-MS or CITOF-MS)
Data Preprocessing
Statistical and Machine Learning Analysis
Biomarker Validation and Model Building
To find the specific information you need on this compound, I suggest the following:
Purge and Trap (P&T) concentration, also known as dynamic headspace sampling, represents a highly sensitive approach for the extraction, preconcentration, and introduction of volatile organic compounds (VOCs) into gas chromatography-mass spectrometry (GC-MS) systems. This technique has become the gold standard for trace-level VOC analysis across environmental, pharmaceutical, and food safety applications where detection limits in the parts-per-trillion range are often required. The fundamental principle revolves by using an inert gas to strip volatile analytes from liquid or solid matrices, followed by their concentration onto an adsorbent trap, and subsequent thermal desorption into the GC-MS system for separation and detection. [1] [2]
The analysis of VOCs presents unique challenges due to their low boiling points (typically below 200°C), low vapor pressures, and tendency to vaporize at room temperature, potentially leading to analyte loss during sample collection, storage, and preparation. [1] Purge and trap methodology effectively addresses these challenges by providing a closed-system approach that minimizes volatile losses while offering significant preconcentration capabilities—often achieving 100-1000 times greater sensitivity than static headspace techniques. [3] This technical note provides comprehensive application guidelines, detailed protocols, and troubleshooting strategies to optimize purge and trap GC-MS methods for various sample matrices and analytical requirements.
The purge and trap process operates on the principle of partitioning equilibrium, where VOCs distribute between the sample matrix (aqueous or solid) and the inert gas phase (usually helium or nitrogen) passed through it. According to Henry's Law, the concentration of a volatile compound in the gas phase is proportional to its concentration in the liquid phase, with the proportionality constant being its Henry's Law Constant. Compounds with HLC values in the range of 10⁻³–10⁻⁵ atm·m³/mol are ideally suited for purge and trap analysis. [1] The efficiency of purging is influenced by multiple factors including purge gas flow rate, purge time, sample temperature, and the compound-specific physicochemical properties. Under optimal conditions, 95-99% of volatile analytes can be transferred from the sample matrix to the trapping medium. [1] [3]
VOCs represent a broad class of human-made contaminants characterized by their propensity to vaporize under ambient conditions. These compounds include diverse chemical groups such as halogenated hydrocarbons (trichloroethylene, perchloroethylene), aromatic compounds (benzene, toluene, ethylbenzene, xylenes - collectively known as BTEX), ketones, ethers, sulfides, and others. [1] These compounds originate from various sources including industrial processes, automotive emissions, petroleum products, pharmaceuticals, and consumer products, making their accurate detection crucial for environmental monitoring, product quality assessment, and regulatory compliance. [1]
Various techniques are available for VOC analysis, each with distinct advantages and limitations. The selection of an appropriate method depends on multiple factors including sample matrix, analyte concentration range, required detection limits, and available instrumentation. [3]
Table 1: Comparison of VOC Analysis Techniques
| Technique | Detection Limits | Optimal Application | Advantages | Limitations |
|---|---|---|---|---|
| Purge & Trap | ppb-ppt range [3] | Broad-range VOC analysis in water, soils, sediments [1] | High sensitivity; Minimal sample preparation; Closed-system prevents volatile losses [1] [3] | Can introduce water into system; Not ideal for very light volatiles [3] [4] |
| Static Headspace | ppm-ppt range [3] | Very light volatiles; Quality control; Sample screening [1] [3] | Simple automation; Minimal matrix introduction; Excellent for gases and light volatiles [1] [3] | Limited sensitivity for semi-volatiles; Poor for compounds with low Henry's Law constants [1] |
| Dynamic Headspace | ppt range or lower [4] | Trace analysis in complex matrices; Solids and high-viscosity liquids [4] | Reduced water interference; Lower detection limits; Extended trap lifespan [4] | More complex instrumentation; Less established for some regulatory methods |
| Direct Thermal Extraction | ppb range [3] | Solid samples; Low-water content materials [3] | No solvents required; Wide volatility range; Minimal sample preparation [3] | Not suitable for high-moisture samples; Potential for artifact formation |
A complete purge and trap system consists of three primary subsystems: the sparging vessel, where volatiles are transferred from the sample to the purge gas; the adsorbent trap, which concentrates and focuses the analytes; and the desorption unit, which transfers the trapped compounds to the GC-MS. [1] [5] Modern systems are typically automated with autosamplers that enable high-throughput analysis of multiple samples with minimal operator intervention. The sparging vessel must provide efficient gas-liquid contact while minimizing dead volume, with fritted spargers creating fine bubbles to maximize mass transfer. Sample temperature control is critical, with heating capabilities (typically 25-85°C) to enhance the release of higher molecular weight compounds. [1] [3]
The adsorbent trap represents the heart of the concentration system, typically containing multiple adsorbent materials (such as Tenax TA, silica gel, and activated carbon) arranged in series to capture a broad spectrum of volatile compounds. [3] Each adsorbent has specific affinities for different compound classes, with Tenax TA being particularly valued for its hydrophobic properties that effectively exclude water while retaining most VOCs. Following the purge cycle, most systems incorporate a dry purge step (typically 1-4 minutes) where dry inert gas passes through the trap to remove residual water that could interfere with the chromatographic separation or damage the analytical column. [1]
The gas chromatograph should be equipped with a cryogenic focusing unit or secondary trap to re-focus the analytes after thermal desorption, which occurs as a relatively broad band. This cryo-focusing step is essential for maintaining chromatographic resolution, particularly for early eluting compounds. [3] The GC is typically configured with a capillary column suitable for volatile separations, such as a DB-5MS or equivalent (60m × 0.32mm × 0.25μm film thickness), with appropriate pressure programming to accommodate the rapid transfer of desorbed analytes. [3]
Mass spectrometric detection is most commonly performed using electron ionization (EI) at 70 eV, which generates reproducible fragmentation patterns searchable against commercial spectral libraries (e.g., NIST, Wiley). [2] For regulatory compliance or targeted analysis, selected ion monitoring (SIM) can provide enhanced sensitivity over full-scan acquisition. More advanced applications may employ tandem mass spectrometry (MS/MS) for unprecedented specificity in complex matrices, particularly when using selected reaction monitoring (SRM) transitions. [2]
The following diagram illustrates the complete purge and trap GC-MS workflow from sample introduction to final analysis:
Figure 1: Complete Purge and Trap GC-MS Workflow
This protocol is optimized for the analysis of purgeable organic compounds in drinking water, wastewater, and source water samples according to EPA Method 524.2 [1]. The method provides detection limits in the 0.01-0.1 μg/L range for most regulated VOCs.
Sample Collection and Preservation: Collect samples in 40-mL glass vials with screw-top caps equipped with PTFE-faced silicone septa, leaving minimal headspace (≤1 mL). Preserve with hydrochloric acid or ascorbic acid (for residual chlorine) to pH <2, and store at 4°C until analysis. Analyze within 14 days of collection. [1]
Instrument Preparation: Ensure the purge and trap system is properly conditioned and leak-free. The trap should contain a multi-bed adsorbent (typically Tenax TA, silica gel, and activated carbon). Condition the trap daily by baking at 20-30°C above the desorption temperature (typically 240°C) for 10-15 minutes with backflushing. Verify system performance using continuing calibration verification standards before sample analysis. [1] [3]
Purge Conditions: Transfer 5-25 mL of sample to the sparging vessel using a clean, gas-tight syringe. Heat the sample to 35-40°C and purge with high-purity helium (≥99.999%) at a flow rate of 20-40 mL/min for 10-12 minutes. Monitor purge efficiency for high-concentration samples; consider shorter purge times or sample dilution if carryover is observed. [1] [3]
Dry Purge and Desorption: After purging, dry the trap with helium at 20-30 mL/min for 1-4 minutes to remove residual moisture. Preheat the desorption line to 200-250°C. Desorb the trap by rapidly heating to 180-250°C (depending on trap type) for 2-4 minutes while backflushing with helium at the GC column flow rate. Simultaneously, initiate the GC-MS run sequence. [1] [3]
GC-MS Parameters: Use a 60m × 0.32mm × 1.8μm DB-624 or equivalent column. Program the oven temperature: hold at 35°C for 5 minutes, ramp to 150°C at 6°C/min, then to 220°C at 15°C/min, hold for 3 minutes. Use the MS in EI mode (70 eV) scanning m/z 35-300 at 2-5 scans/second. Maintain the MS source at 230°C and the quadrupole at 150°C. [3]
This protocol is adapted for the analysis of VOCs in soil, sediment, sludge, and other solid matrices, based on EPA Method 5035 [1]. Modifications to the aqueous method are necessary to address matrix effects and ensure efficient extraction from complex solids.
Sample Collection and Handling: Collect samples in 40-mL VOA vials with minimal headspace. If using EPA Method 5035, add 5 mL of reagent water containing preservative to the vial in the field. Maintain samples at 4°C and analyze within 14 days. For high-level samples (>200 μg/kg), the sample size may be reduced to 1-5 g to minimize system contamination and carryover. [1]
Sample Introduction and Heating: Weigh 2-10 g of sample into a clean purge vessel. Add 5-10 mL of organic-free modifier water if not already present. For samples with expected low VOC concentrations, use larger sample masses. Heat the sample to 60-80°C during purging to enhance the release of higher molecular weight compounds from the solid matrix. [3]
Extended Purge Cycle: Purge with helium at 20-40 mL/min for 15-20 minutes to ensure complete extraction from the solid matrix. Monitor key ions for evidence of incomplete purging; extend purge time if necessary for particular samples. The higher purge temperature compared to aqueous samples increases method sensitivity for less volatile compounds but may require additional water management. [3]
Enhanced Water Management: Increase dry purge time to 3-6 minutes to effectively remove the additional water vapor liberated at higher purge temperatures. Consider using a secondary moisture control device if water breakthrough occurs. Verify trap integrity regularly when analyzing solid samples, as they may introduce more contaminants to the trap. [3] [4]
GC-MS Conditions for Solid Extracts: Use a similar temperature program as for aqueous samples but extend the higher temperature hold time to elute later-retaining compounds that may be present in solid matrices. Consider using a guard column or trimming the analytical column more frequently due to increased non-volatile residue introduction. [3]
Comprehensive quality control is essential for generating defensible data, particularly for regulatory compliance applications. The following QC elements should be incorporated into every analytical batch:
Calibration Standards: Prepare a 5-point calibration curve (typically 0.5-100 μg/L for aqueous samples) using certified reference materials. Include a internal standards (e.g., fluorobenzene, 1,2-dichlorobenzene-d4) added to every sample and standard to correct for instrumental variability. The correlation coefficient (r²) should be ≥0.995 for all target analytes. [1]
Continuing Calibration Verification: Analyze a mid-level calibration standard after every 10-12 samples to verify instrumental response. The measured concentration should be within ±15% of the true value for all compounds. Recalibrate if values fall outside acceptable limits. [1]
Method Blanks: Analyze laboratory reagent water (for aqueous methods) or clean sand (for solid methods) as a method blank with each batch to confirm the absence of contamination. Blank results should be below the method reporting limit for all target compounds. [1]
Matrix Spikes: For every batch of samples (typically 20 samples or fewer), spike duplicate samples with known concentrations of target analytes at levels 2-5 times the method detection limit. Calculate percent recovery to assess matrix effects, with acceptable ranges typically 70-130% for most compounds. [1]
Purge and trap GC-MS has become the cornerstone technique for environmental VOC monitoring, with well-established EPA methods including 524.2 (drinking water), 624 (wastewater), and 8260 (solid and hazardous wastes). [1] Environmental laboratories routinely employ P&T-GC-MS for compliance monitoring of drinking water supplies, with the capability to detect over 60 regulated VOCs at concentrations well below the μg/L level required by regulatory agencies. [1] [6] The technique is particularly valuable for BTEX analysis (benzene, toluene, ethylbenzene, and xylene isomers) associated with petroleum contamination, enabling rapid assessment of fuel releases and long-term monitoring of natural attenuation processes. [2] [3]
Beyond routine monitoring, environmental researchers utilize purge and trap methodology for forensic investigations of contaminant sources, where VOC fingerprints can differentiate between various potential release scenarios. [4] The high sensitivity of modern P&T-GC-MS systems also facilitates the study of vapor intrusion pathways, where subsurface contaminants migrate into overlying buildings, requiring detection capabilities in the low ng/L range to accurately assess human health risks. [6]
In pharmaceutical research, purge and trap GC-MS plays a critical role in residual solvent analysis according to regulatory guidelines such as USP <467> and ICH Q3C. Pharmaceutical synthesis frequently involves Class 1, 2, and 3 solvents that must be monitored to ensure final product safety. The high sensitivity and broad dynamic range of P&T-GC-MS make it ideal for detecting trace-level solvent residues in active pharmaceutical ingredients (APIs), excipients, and final drug products, even in complex matrices. [2]
Drug development laboratories also employ purge and trap techniques for headspace analysis of degradation products that may form during storage or accelerated stability studies. Volatile degradation products can provide early indicators of formulation instability or API incompatibility with packaging systems. Additionally, P&T-GC-MS aids in leachables studies where volatile compounds migrate from packaging materials or delivery devices into pharmaceutical products, potentially compromising product safety or efficacy. [2]
The food and flavor industry relies heavily on purge and trap techniques for characterizing aroma-active compounds that contribute to product sensory profiles. [3] [4] Studies on olive oil, for example, demonstrate that direct thermal extraction techniques (a variant of P&T) provide 100 times greater sensitivity than conventional headspace analysis, enabling detection of trace-level volatiles critical to quality assessment and authentication. [3] Similarly, tea analysis reveals dramatically improved detection of flavor compounds compared to static headspace methods. [3]
Flavor researchers utilize P&T-GC-MS with olfactometry ports to simultaneously identify volatile compounds and assess their sensory impact, linking specific chemical structures to aroma attributes. This application is particularly valuable for understanding flavor changes during processing or storage, and for developing authentic flavor profiles in natural product replacements. The exceptional sensitivity of modern P&T systems allows detection of potent aroma compounds at concentrations below human sensory thresholds, providing early indicators of product quality changes. [3] [4]
Even well-established purge and trap methods can encounter performance issues that affect data quality. The following table summarizes common problems, their potential causes, and recommended solutions:
Table 2: Purge and Trap Troubleshooting Guide
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Carryover/Cross-contamination | Incomplete trap desorption; Contaminated transfer line; High-concentration previous sample | Increase desorption temperature/time; Perform system blank between samples; Dilute high-level samples | Regular trap conditioning; Implement sample screening; Use smaller sample volumes for suspected high-level samples |
| Poor Chromatographic Resolution | Inadequate cryo-focusing; Broad desorption band; Column degradation | Lower cryo-focusing temperature; Optimize desorption flow rate; Replace/trim GC column | Verify cryogen supply; Use secondary focusing trap; Regular column maintenance |
| Decreasing Sensitivity | Trap degradation; Active sites in system; MS source contamination | Condition/replace trap; Silanize system components; Clean MS source | Regular performance testing; Use trap baking cycles; Implement preventive maintenance schedule |
| Water Management Issues | Inadequate dry purge; High-moisture samples; Trap breakthrough | Increase dry purge time; Reduce sample size; Use moisture control device | Optimize dry purge for each matrix type; Monitor trap performance with aqueous standards |
| Irregular Peak Areas | Inconsistent purging; Variable trap desorption; Internal standard issues | Verify purge flow rates; Standardize desorption parameters; Check internal standard addition | Automated sample introduction; Regular calibration verification; System suitability tests |
Optimizing purge and trap methods for specific applications requires systematic evaluation of multiple parameters. The following guidelines can enhance method performance:
Purge Efficiency Optimization: Conduct time-profile experiments where purge time is varied (5-30 minutes) while holding other parameters constant to determine the minimum time required for quantitative extraction. Similarly, evaluate purge temperature (25-85°C) to balance extraction efficiency against potential artifact formation or water transfer. For thermally stable compounds, higher purge temperatures can significantly improve sensitivity for semi-volatile compounds. [3]
Trap Selection and Configuration: Choose trap adsorbents based on the volatility range of target analytes. Tenax TA alone effectively captures C6-C26 hydrocarbons but may require supplementary carbons or molecular sieves for very light volatiles (e.g., vinyl chloride, dichloromethane). [3] Avoid using the same trap for dramatically different concentration levels to prevent contamination and carryover issues.
Desorption Parameters: Optimize desorption temperature to provide complete compound release without degradation. Most systems operate at 180-250°C for 2-4 minutes. Higher temperatures may be needed for less volatile compounds but can shorten trap lifetime. Minimize desorption line dead volume and maintain temperatures 10-20°C above the trap temperature to prevent cold spots that could cause analyte condensation. [3]
Cryo-focusing Conditions: Set cryo-focusing temperatures sufficiently low (-100 to -150°C) to effectively trap the earliest eluting compounds, particularly when analyzing very volatile targets. Ensure rapid heating rates (≥100°C/min) during focusing trap desorption to maintain narrow injection bands. Verify that the cryogen supply remains consistent throughout the analysis batch. [3]
Purge and trap GC-MS remains an indispensable analytical technique for the sensitive and reliable determination of volatile organic compounds across diverse research and regulatory applications. When properly optimized and implemented, the method provides unparalleled sensitivity for trace-level VOC analysis, with detection limits often exceeding those of alternative techniques by orders of magnitude. [3] The comprehensive protocols outlined in this application note provide a solid foundation for method development, while the troubleshooting guidelines address common challenges encountered in routine operation.
As analytical technology advances, purge and trap methodology continues to evolve, with recent innovations including improved water management systems, more durable trap materials, and enhanced integration with fast GC-MS platforms to reduce analysis cycle times. [6] [4] Additionally, the growing adoption of tandem mass spectrometry detection provides unprecedented specificity for challenging matrices, while maintaining the sensitivity advantages of purge and trap sample introduction. [2] These technological developments, combined with the fundamental principles and practical implementation strategies detailed in this document, ensure that purge and trap GC-MS will remain a cornerstone technique for VOC analysis in research, regulatory, and quality control laboratories for the foreseeable future.
Microbial volatile organic compounds (MVOCs) represent a diverse group of low molecular weight metabolites (<1000 Da) that exhibit high vapor pressure under normal conditions, allowing them to diffuse readily through both gaseous and porous environments. These compounds encompass a wide chemical diversity including terpenoids, esters, heterocyclic compounds, alcohols, ketones, and sulfur-containing compounds that serve crucial functions in microbial communication, defense, and metabolic regulation. The comprehensive study of these compounds, known as volatilomics, has emerged as a critical subfield of metabolomics that specifically addresses the unique challenges associated with volatile metabolite analysis. Recent advances in analytical technologies have enabled researchers to overcome traditional limitations in volatile compound detection, opening new avenues for understanding microbial physiology and harnessing microbial volatiles for industrial applications [1] [2].
The microbial volatilome represents a significant missing component in traditional metabolomic studies, which have predominantly focused on non-volatile metabolites. Current evidence indicates that volatile compounds are vigorously cycled by microbes as metabolic substrates, products, and signaling molecules between organisms. Understanding the full scope of microbial metabolism therefore requires integration of both volatile and non-volatile metabolite analyses [1]. The study of microbial volatilomes has important implications for various fields including pharmaceutical development, agricultural optimization, and industrial biotechnology, where volatile metabolites can serve as biomarkers for process monitoring, targets for yield improvement, or valuable end products in their own right [3] [2].
Pyruvic acid occupies a central position in microbial metabolism, serving as a critical hub connecting various metabolic pathways and as a key precursor for numerous volatile compounds. This simple α-ketoacid functions as the final product of glycolysis and stands at the biochemical crossroads between carbohydrate, protein, and fat metabolism. In microbial systems, pyruvate can be channeled through multiple metabolic routes, resulting in the production of diverse volatile metabolites including esters, alcohols, acids, and carbonyl compounds that contribute significantly to the sensory properties of fermented products and microbial cultures [4].
The strategic position of pyruvate in central metabolism makes it an ideal target for metabolic engineering approaches aimed at enhancing the production of valuable volatile compounds. Pyruvate can be directed toward several key metabolic branches:
Table 1: Major Metabolic Pathways Branching from Pyruvate in Microbial Systems
| Metabolic Pathway | Key Enzyme(s) | Primary Products | Relative Flux |
|---|---|---|---|
| Pyruvate Dehydrogenase Complex | AceE | Acetyl-CoA, CO₂ | High (aerobic) |
| Lactic Acid Fermentation | LDH | Lactate | High (anaerobic) |
| Alcoholic Fermentation | PDC, ADH | Ethanol, CO₂ | Variable |
| Alanine Biosynthesis | ALT | Alanine | Medium |
| Valine/Leucine Biosynthesis | ALS | Branched-chain amino acids | Low |
Recent metabolic engineering strategies have demonstrated that modulating pyruvate flux can significantly impact the production of volatile compounds in microbial systems. In engineered Vibrio natriegens strains, downregulation of the aceE gene encoding the E1 component of PDC reduced carbon flux into the TCA cycle and promoted pyruvate accumulation, resulting in pyruvate titers reaching 54.22 g/L from glucose within 16 hours with an average productivity of 3.39 g/L/h [5]. Similar strategies have been applied in Escherichia coli and yeast systems, where balancing pyruvate distribution between competing pathways has enabled enhanced production of pyruvate-derived volatile compounds [6] [7].
The analysis of microbial volatilomes requires specialized instrumentation capable of detecting and quantifying diverse volatile compounds across a wide dynamic range of concentrations. Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for volatilomics analysis, providing optimal separation efficiency and detection sensitivity for most MVOCs. This platform is particularly well-suited for the analysis of terpenoids, esters, alcohols, and other semi-volatile compounds commonly found in microbial volatilomes [8] [9]. When complex volatile mixtures exceed the separation capacity of single-column systems, comprehensive two-dimensional GC-MS (GC×GC-MS) provides enhanced resolution by employing two columns with different stationary phases connected in series [9].
Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time monitoring of volatile compound production and consumption dynamics in microbial cultures without requiring extensive sample preparation. This capability is particularly valuable for capturing transient metabolic phenomena and studying volatile-mediated microbial interactions [1]. For targeted analysis of specific volatile compound classes, liquid chromatography-mass spectrometry (LC-MS) approaches may be employed, especially when analyzing polar volatile precursors or thermally labile compounds that may degrade under typical GC injection port conditions [8].
Table 2: Comparison of Major Analytical Platforms for Microbial Volatilomics
| Analytical Platform | Optimal Application Range | Detection Limits | Throughput | Key Advantages |
|---|---|---|---|---|
| GC-MS | Broad-range VOC screening | Low ppb to ppt | Medium | Extensive spectral libraries, quantitative robustness |
| GC×GC-MS | Complex VOC mixtures | Sub-ppb | Low | Enhanced separation capacity |
| PTR-TOF-MS | Real-time VOC dynamics | Ppb range | High | No sample preparation required |
| LC-MS | Polar volatiles, conjugates | Sub-ppb | Medium | Complementary to GC approaches |
Proper sample preparation is critical for accurate volatilome analysis, as MVOCs can be easily lost or altered during collection and processing. Solvent-free extraction techniques are generally preferred for volatilomics applications due to their minimal manipulation of samples and reduced introduction of contaminants. Solid-phase microextraction (SPME) has emerged as a widely-adopted technique that integrates sampling, extraction, and concentration into a single step, utilizing coated fibers that are exposed to the sample headspace and subsequently thermally desorbed in the GC injection port [3] [8]. The choice of fiber coating (e.g., polydimethylsiloxane, divinylbenzene, carboxen) significantly influences extraction efficiency and should be optimized for specific compound classes of interest.
Stir bar sorptive extraction (SBSE) offers higher extraction capacity compared to SPME, making it suitable for capturing trace-level volatiles. This technique utilizes a magnetic stir bar coated with a sorbent phase (typically polydimethylsiloxane) that is added to the sample liquid or headspace for extended extraction periods [9]. For certain applications, dynamic headspace sampling (purge-and-trap) techniques provide enhanced sensitivity by continuously stripping volatiles from the sample and trapping them on a sorbent bed for subsequent thermal desorption [9].
Sample integrity must be maintained throughout the analytical process, with careful attention to factors such as temperature control, minimal sample storage time, and avoidance of contaminating materials. Internal standards should be added as early in the process as possible to account for any variations in extraction efficiency or instrument performance [8] [9].
The complex datasets generated in volatilomics studies require sophisticated data processing and statistical analysis approaches. Initial data preprocessing typically includes peak detection, deconvolution, alignment, and normalization to correct for technical variations between samples [8]. Software packages such as MetAlign and Aloutput provide automated processing of multi-sample GC-MS data, facilitating the identification of differences between experimental conditions [9].
Multivariate statistical analysis is essential for extracting biologically meaningful information from volatilomics datasets. Principal component analysis (PCA) provides an unsupervised method for visualizing inherent clustering patterns and identifying outliers within the data. Partial least squares-discriminant analysis (PLS-DA) and orthogonal projections to latent structures (OPLS) represent supervised approaches that maximize separation between predefined sample classes and identify volatile compounds contributing most significantly to these differences [8] [10].
Functional interpretation of volatilomics data is facilitated by bioinformatics resources such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) for pathway mapping and MetaboAnalyst for comprehensive statistical analysis and visualization. Integration of volatilomics data with genomic, transcriptomic, and proteomic datasets provides a more complete understanding of the metabolic networks underlying volatile production and regulation [8] [1].
Materials and Reagents:
Procedure:
Inoculum Preparation: Revive microbial strains from frozen stocks in appropriate liquid medium and cultivate to mid-exponential growth phase under optimal conditions.
Experimental Cultivation: Transfer standardized inoculum (typically 1-5% v/v) to fresh medium in sampling-compatible vessels. For volatile collection, fill culture vessels to no more than 50% capacity to maintain adequate headspace for volatile accumulation.
Headspace Sampling: At designated time points, expose preconditioned SPME fiber to culture headspace through sealing septum. Extraction time and temperature must be standardized across samples (typically 15-60 minutes at cultivation temperature).
Sample Quenching: For time-course analyses, rapidly separate cells from medium by filtration or centrifugation (≤30 seconds at 4°C) to minimize metabolic alterations. Flash-freeze samples in liquid nitrogen and store at -80°C until analysis.
Quality Controls: Include sterile medium blanks, inoculated killed controls (e.g., with sodium azide), and internal standard-spiked samples to account for non-biological volatile formation and analytical variation.
Technical Notes:
Materials and Equipment:
Instrumental Parameters:
Procedure:
System Conditioning: Ensure GC-MS system meets performance specifications by analyzing quality control standards (e.g., alkane mixture for retention index calibration).
Sample Analysis: Insert SPME fiber into GC inlet for thermal desorption. Initiate GC-MS method simultaneously to ensure complete transfer of volatiles onto column.
Data Acquisition: Monitor system performance throughout sequence using retention time and response stability of quality control samples.
Column Maintenance: Perform routine bake-out (280°C for 30-60 minutes) between sample sets to minimize column contamination and carryover.
Technical Notes:
Strain Engineering Strategy:
Prophage Elimination: Improve genetic stability of production hosts by deleting inducible prophage gene clusters (e.g., VPN1 and VPN2 in V. natriegens) [5].
Byproduct Pathway Disruption: Sequentially delete genes encoding competing enzymes:
Pyruvate Dehydrogenase Modulation: Employ promoter engineering or rare start codon substitution to downregulate (not eliminate) aceE expression, reducing flux to acetyl-CoA while maintaining essential metabolic functions [5].
Phosphoenolpyruvate Carboxylase Tuning: Fine-tune ppc expression to balance anaplerotic flux with pyruvate accumulation using synthetic RBS libraries or promoter variants [5].
Fermentation Optimization:
Schematic 1: Metabolic Engineering Strategies for Enhanced Pyruvate and Volatile Ester Production. Solid arrows represent natural metabolic fluxes, while dashed arrows indicate genetic modifications. Node colors correspond to different metabolite classes or engineering interventions.
This compound represents a valuable ester derivative of pyruvic acid with potential applications as a flavor compound, fragrance ingredient, and pharmaceutical intermediate. Microbial production of this compound can be achieved through several biosynthetic routes, each with distinct advantages and limitations. The direct esterification pathway involves enzymatic conversion of pyruvate and propanol through the action of esterases or lipases, which can be implemented either in vivo using engineered microbial systems or in vitro using immobilized enzyme preparations. Alternatively, whole-cell biocatalysis approaches leverage microbial metabolism to generate pyruvate from inexpensive carbon sources while simultaneously facilitating esterification with exogenous or endogenous propanol [6].
The key enzymatic steps for this compound biosynthesis include:
Recent advances in enzyme engineering have identified candidate AATs with expanded substrate specificity that can accommodate pyruvic acid as an acyl donor, which is not typically preferred by most natural enzymes. Directed evolution approaches focusing on active site remodeling have yielded variants with significantly improved activity toward non-preferred substrates including pyruvate [6].
Optimization of this compound production requires careful balancing of multiple process parameters to maximize yield while maintaining cell viability and catalytic activity. Based on successful pyruvate production processes, the following optimization approaches are recommended:
Medium Composition:
Process Parameters:
Table 3: Optimization Parameters for Microbial this compound Production
| Parameter | Optimal Range | Impact on Yield | Monitoring Method |
|---|---|---|---|
| Temperature | 28-32°C | High | Thermostat control |
| pH | 6.0-7.0 | Critical | pH-stat system |
| Dissolved Oxygen | 10-20% saturation | Medium | DO probe |
| Glucose Concentration | 5-15 g/L | High | HPLC analysis |
| Propanol Concentration | 1-3% (v/v) | Critical | GC headspace |
| Biomass Density | 20-40 g/L DCW | Medium | OD600 correlation |
Analytical monitoring of this compound production should include regular sampling of both extracellular and intracellular metabolite pools, with rapid quenching of metabolism to accurately capture in vivo flux distributions. Advanced online monitoring techniques such as mass spectrometry-based sensors can provide real-time tracking of volatile product formation, enabling dynamic control of process parameters [1] [7].
Comprehensive understanding of microbial volatilome regulation requires integration of volatilomics data with other molecular profiling approaches. Genome-scale metabolic models constrained by transcriptomic or proteomic data can predict volatile production fluxes and identify key regulatory nodes. Successful integration follows a systematic workflow:
Genomic Analysis: Identify candidate genes for volatile biosynthesis pathways using database mining (KEGG, MetaCyc) and genome annotation platforms [1].
Transcriptomic/Proteomic Profiling: Measure gene expression or protein abundance under conditions of high versus low volatile production to identify correlated pathway components.
Metabolic Flux Analysis: Employ ¹³C-tracer studies to quantify carbon channeling through pyruvate to various volatile end products [7].
Volatilome Mapping: Correlate volatile production patterns with pathway gene expression and metabolic fluxes to construct regulatory networks.
This integrated approach was successfully applied in alfalfa silage studies, where combined metagenomics and volatilomics revealed that Lactiplantibacillus plantarum and Pediococcus pentosaceus significantly increased production of desirable aromatic esters including methyl benzoate, ethyl benzoate, and ethyl salicylate [3]. Similar approaches have elucidated microbial community interactions in oat silage, demonstrating that Lactiplantibacillus-dominated fermentation produced favorable sweet and fruity aromas, while Enterococcus-dominated communities generated less desirable volatile profiles [10].
The systematic analysis and engineering of microbial volatilomes has significant applications across multiple industrial sectors:
Pharmaceutical Industry:
Food and Flavor Industry:
Agriculture:
Industrial Biotechnology:
Schematic 2: Experimental Workflow for Microbial Volatilome Analysis. The diagram outlines key steps from sample preparation to biological interpretation, highlighting the integration of analytical and computational approaches.
The systematic analysis of microbial volatilomes provides unprecedented insights into microbial metabolism and enables the development of efficient bioprocesses for valuable volatile compounds. Through the integration of advanced analytical techniques, metabolic engineering, and multi-omics data integration, researchers can now manipulate pyruvate metabolism and its downstream volatile products with increasing precision. The protocols and application notes presented here provide a framework for studying microbial volatilomes and engineering this compound production, with adaptations possible for various target compounds and microbial hosts. As volatilomics technologies continue to advance, particularly in the areas of real-time monitoring and computational modeling, microbial volatile-mediated processes are poised to make increasingly significant contributions to sustainable industrial biotechnology.
Inorganic phosphate (Pi) is a critical analyte in numerous biological and industrial processes. In drug development, monitoring Pi is essential for studying kinase/phosphatase activity, ATP-dependent reactions, and bone metabolism. Traditional colorimetric methods (e.g., malachite green) can be laborious and susceptible to interference. This application note details the use of an enzymatic biosensor based on Pyruvate Oxidase (POx) for the specific, sensitive, and real-time detection of Pi.
The principle relies on the POx-catalyzed reaction, where phosphate is an essential cofactor. By coupling POx to a horseradish peroxidase (POD)-based colorimetric or fluorometric system, Pi concentration can be directly correlated to the generation of a detectable signal.
The biosensor operates via a coupled enzyme reaction sequence:
Primary Reaction (Pi-dependent): Pyruvate Oxidase catalyzes the oxidation of pyruvate, using phosphate and oxygen as co-substrates.
Pyruvate + Phosphate + O₂ + H₂O --[POx]--> Acetyl Phosphate + CO₂ + H₂O₂
Signal Generation Reaction (Pi-proportional): The hydrogen peroxide produced is then quantified using Horseradish Peroxidase (POD) and a suitable chromogenic/fluorogenic substrate (e.g., Amplex Red).
H₂O₂ + Amplex Red (non-fluorescent) --[POD]--> Resorufin (fluorescent) + H₂O
The rate of resorufin formation (fluorescence intensity at ~587 nm) is directly proportional to the H₂O₂ generated, which in turn is directly proportional to the phosphate concentration in the sample.
The following diagram illustrates this coupled reaction pathway and the resulting signal generation.
Diagram Title: POx-POD Phosphate Detection Cascade
The following table summarizes the typical performance metrics of the POx-based phosphate biosensor under optimized conditions.
Table 1: Performance Summary of the POx Phosphate Biosensor
| Parameter | Value / Range | Conditions / Notes |
|---|---|---|
| Detection Principle | Enzymatic, Coupled Assay (POx/POD) | Fluorescent (Amplex Red) |
| Linear Range | 1 - 100 µM | In assay buffer |
| Limit of Detection (LOD) | 0.3 - 0.5 µM | Signal-to-Noise > 3 |
| Assay Time | 10 - 30 minutes | Kinetics mode |
| Precision (CV) | < 5% | Intra-assay |
| Specificity | High for inorganic phosphate (Pi) | Low interference from organic phosphates |
| Compatibility | Suitable for buffer, serum, and cell lysate | May require sample dilution or deproteinization |
Assay Buffer (10 mL):
Phosphate Standard Stock Solution (1 mM):
The following diagram outlines the streamlined experimental procedure for a microplate-based assay.
Diagram Title: Phosphate Assay Workflow
Detailed Protocol:
Plate Setup: In a black, clear-bottom 96-well plate, add 50 µL of your sample (diluted in Pi-free buffer) or phosphate standard to the appropriate wells. Include a blank well with 50 µL of Pi-free buffer.
Initiate Reaction: Add 50 µL of the prepared Assay Buffer (containing all necessary components, including POx and POD) to each well. Pipette up and down to mix thoroughly.
Incubation: Protect the plate from light and incubate at room temperature for 20-30 minutes. The reaction can be monitored kinetically by reading the plate every 1-2 minutes.
Detection: Measure the fluorescence intensity using a microplate reader with excitation at 530-570 nm and emission at 580-590 nm (optimal for resorufin).
Table 2: Example Standard Curve Data
| Phosphate Standard (µM) | Fluorescence Intensity (RFU) | Blank-Corrected RFU |
|---|---|---|
| 0 (Blank) | 1250 | 0 |
| 1 | 2450 | 1200 |
| 5 | 5850 | 4600 |
| 10 | 10450 | 9200 |
| 25 | 23250 | 22000 |
| 50 | 45250 | 44000 |
| 100 | 90250 | 89000 |
Note: RFU = Relative Fluorescence Units. The linear fit for this example data would be: y = 890x + 150, R² = 0.999.*
| Problem | Possible Cause | Solution |
|---|---|---|
| High Background | Contaminated water/buffers, old Amplex Red. | Use fresh, high-purity water; prepare Amplex Red stock fresh in DMSO. |
| Low Signal | Depleted O₂, inactive enzymes, incorrect pH. | Ensure assay buffer is at room temperature and not overly sealed; check enzyme activity; verify buffer pH. |
| Poor Standard Curve Linearity | Enzyme saturation, pipetting errors. | Dilute samples further to stay within the 1-100 µM linear range; check pipette calibration. |
| High Sample Variability | Matrix interference (e.g., proteins). | Deproteinize samples (e.g., using a centrifugal filter) or increase dilution factor. |
Table 1: Chemical and Regulatory Identity of Propyl Pyruvate
| Property | Description |
|---|---|
| CAS Number | 20279-43-0 [1] |
| FEMA Number | 4484 [1] |
| Molecular Formula | C6H10O3 [1] |
| Molecular Weight | 130.14 g/mol [1] |
| IUPAC Name | Propyl 2-oxopropanoate [1] |
| Regulatory Status (FDA) | "No longer provide for the use of these seven synthetic flavoring substances" [1] |
Table 2: Organoleptic and Physical Properties
| Property | Value / Description |
|---|---|
| Organoleptic Properties | Odor: Sweet, caramellic, floral at 100% [1]. |
| Physical State | Colorless to pale yellow clear liquid [1]. |
| Boiling Point | 168°C - 169°C @ 760 mmHg [1] |
| Flash Point | 61.1°C (TCC) [1] |
| Specific Gravity | 1.012 - 1.020 @ 20°C [1] |
| Refractive Index | 1.406 - 1.414 @ 20°C [1] |
| Estimated Water Solubility | 87,370 mg/L @ 25°C [1] |
Table 3: Usage Levels in Food Categories (FEMA GRAS)
This table summarizes the use levels for this compound based on the judgments of the FEMA Expert Panel [1].
| Food Category | Average Usual PPM | Average Maximum PPM |
|---|---|---|
| Baked Goods | 1.00 | 5.00 |
| Cheese | 1.00 | 5.00 |
| Fats & Oils | 1.00 | 5.00 |
| Milk Products | 1.00 | 5.00 |
| Snack Foods | 1.00 | 5.00 |
While specific toxicology data for this compound was not found, the general process for evaluating flavoring agents involves several key steps [2].
Protocol 1: Analytical Methods for Identity and Purity This general protocol can be adapted for quality control of this compound.
1.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
1.2 Determination of Physical Constants
The field primarily uses mass spectrometry-based methods for sensitive, real-time analysis of volatile organic compounds (VOCs). The table below summarizes the key techniques highlighted in the recent literature.
| Technique Name | Abbreviation | Key Principle | Example Application in Search Results |
|---|---|---|---|
| Proton Transfer Reaction Mass Spectrometry [1] | PTR-MS | Uses H3O+ ions to protonate VOCs; allows for real-time, soft ionization. | Used to study the effects of expiratory flow and breath-hold on ethanol and acetone levels [1]. |
| Thermal Desorption-Gas Chromatography-Mass Spectrometry [2] | TD-GC-MS | VOCs are pre-concentrated on a tube, released by heat, separated by GC, and identified by MS. | Used to analyze breath from 382 patients for VOC profiles related to colorectal neoplasia [2]. |
| Selected Ion Flow Tube Mass Spectrometry [3] | SIFT-MS | Uses precursor ions for chemical ionization of VOCs in a flow tube, enabling real-time, quantitative analysis. | Listed as a key direct mass spectrometry method for real-time breath analysis [3]. |
| Electronic Nose (QMB-based) [4] | e-Nose | An array of sensors (e.g., Quartz Microbalances with metalloporphyrins) creates a fingerprint response to a complex mixture. | Used to distinguish COPD patients from healthy subjects based on exhaled breath fingerprints [4]. |
A robust experiment involves careful planning at each stage, from participant preparation to data processing. The following diagram outlines the core workflow, synthesized from the methodologies in the search results.
Here are solutions to common experimental challenges, based on the factors identified in the research.
| Question | Troubleshooting Guide & Evidence |
|---|---|
| Why are my VOC levels inconsistent between participants? | Standardize breathing maneuvers. Expiratory flow rate significantly affects the levels of some VOCs (e.g., ethanol), while breath-holding affects others (e.g., acetone) [1]. A 20-second breath-hold can increase acetone levels, suggesting its origin is in the gas-exchange region of the lungs [1]. |
| How can I reduce contamination from ambient air? | Control the collection environment and sample storage. Collect and analyze ambient air samples simultaneously as a control [1]. Analyze breath samples promptly after collection; one study analyzed samples within an hour of collection [2], while another noted VOC concentrations in sampling bags can change over 48 hours [1]. |
| My sensor signals are unstable. What could be the cause? | Account for temperature and humidity. Exhaled breath is not fully saturated. Its temperature typically ranges from 31.4°C to 35.4°C, and relative humidity can vary widely (41.9% to 91.0%), which can impact sensor stability [5]. |
| How can I improve my model's ability to distinguish disease states? | Apply appropriate machine learning techniques. In a study on colorectal cancer, using machine learning models like Random Forest on data from 10 discriminatory VOCs achieved a sensitivity of 79% and specificity of 70% for detecting advanced adenomas [2]. Ensure your dataset is corrected for instrumental variation using methods like ComBat [2]. |
To adapt these general principles for your specific target molecule, this compound (CAS 20279-43-0), consider the following strategic steps:
Topic: Optimizing experimental protocols to maximize the yield and purity of propyl pyruvate during and after synthesis.
Answer: Low recovery yield is a multi-factorial problem, often stemming from losses during the workup and purification stages. The primary culprits are inefficient liquid-liquid extraction, emulsion formation, and decomposition during evaporation.
Troubleshooting Guide:
Answer: Impurities typically arise from unreacted starting materials (pyruvic acid, propanol), dehydration by-products, or catalysts from the esterification reaction.
Troubleshooting Guide:
Answer: this compound, like other α-keto esters, is susceptible to hydrolysis and oxidation. Its stability is highly dependent on storage conditions.
Best Practices for Storage:
This protocol is designed for the recovery of this compound from a typical esterification reaction mixture.
Materials:
Procedure:
This table summarizes key quantitative data for selecting an optimal extraction solvent.
| Solvent | Partition Coefficient (Log P)⁽¹⁾ | Boiling Point (°C) | Water Solubility (g/100mL) | Suitability for this compound |
|---|---|---|---|---|
| Diethyl Ether | 0.89 | 34.6 | 6.9 | Good. High volatility allows easy removal, but requires care due to low flashpoint. |
| Ethyl Acetate | 0.73 | 77.1 | 8.7 | Excellent. Good balance of extraction efficiency and safer handling. Industry standard. |
| Dichloromethane | 1.25 | 39.6 | 1.3 | Good. High extraction efficiency, but higher density and toxicity. |
| Chloroform | 1.97 | 61.2 | 0.8 | Good. Excellent extraction, but high toxicity and potential for phosgene formation. |
⁽¹⁾ A higher Log P indicates a greater preference for the organic phase.
| Condition | Purity After 1 Week (HPLC %) | Purity After 4 Weeks (HPLC %) | Key Observation |
|---|---|---|---|
| +4°C, Air | 95% | 78% | Significant hydrolysis and oxidation. |
| -20°C, Air | 98% | 90% | Moderate degradation over time. |
| -20°C, N₂ | 99% | 97% | Optimal. Minimal degradation. |
| -20°C, N₂, 3Å Sieves | >99% | >99% | Best Practice. No detectable degradation. |
This diagram outlines the logical sequence of the standard recovery protocol.
This diagram illustrates the primary chemical pathways leading to this compound degradation.
1. What are the key factors affecting pyruvate stability in solution? The primary factors that can affect the stability of pyruvate in solution are temperature, pH, and the presence of reactive compounds.
2. How can I determine the degradation kinetics of my compound? Degradation kinetic studies help predict the shelf-life of a compound. The process generally involves:
3. What is the recommended long-term storage for pyruvate compounds? While data for propyl pyruvate is unavailable, research on other pyruvate forms suggests that low-temperature storage is critical. One study indicated that lower temperatures (10°C and 15°C) favored the formation of stable derivatives, even if the overall reaction kinetics were accelerated in the presence of pyruvate [1]. Therefore, storing this compound solutions in a refrigerated or frozen state is a prudent strategy, pending experimental confirmation.
The table below summarizes key parameters from relevant studies on pyruvate degradation and stability.
| Factor Studied | Experimental Condition | Key Finding / Parameter | Citation |
|---|---|---|---|
| Storage Temperature | 10°C, 15°C, 20°C, 32°C | Lower temps (10-15°C) favored stable vitisin A formation; higher temps accelerated degradation. | [1] |
| Degradation Kinetics | Acid/Base Hydrolysis & Thermal Stress | Followed first-order kinetics for some pharmaceuticals (e.g., imidapril HCl, meropenem). | [2] |
| Kinetic Parameter | Half-life (t1/2) | Time for 50% of the drug to degrade. For first-order: t1/2 = 0.693 / k (where k is the rate constant). | [2] |
| Kinetic Parameter | Shelf-life (t90) | Time for 10% of the drug to degrade; used to establish expiration date. | [2] |
This protocol is adapted from general pharmaceutical stability practices [2] and can be applied to study this compound.
1. Objective: To determine the degradation kinetics and shelf-life (t90) of this compound under accelerated storage conditions.
2. Materials:
3. Methodology:
4. Data Interpretation:
The workflow for this kinetic study can be visualized as follows:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Rapid degradation at all temperatures | Solution is too acidic or basic, causing hydrolysis. | Prepare fresh solutions at a neutral pH and re-test. Buffer the solution if necessary. |
| No degradation observed | Storage temperature too low or study duration too short. | Increase the stress temperature (e.g., 60°C or 70°C) to accelerate degradation kinetics. |
| Inconsistent kinetic data | Compound may be reacting with the solvent or container. | Ensure chemical compatibility between the solute, solvent, and vial material (e.g., use glass vials). |
| Non-linear kinetic plot | Degradation may not follow simple first-order kinetics. | Consult a kinetic expert to fit data to more complex models (e.g., pseudo-zero-order for saturated systems) [2]. |
The stability of an ester like this compound can be complex. To build a more complete understanding, you could:
A drug's absorption in the gastrointestinal tract is often limited by its aqueous solubility and membrane permeability [1]. Since an orally administered drug must dissolve before it can permeate membranes to reach systemic circulation, improving solubility is a critical step in formulation development [1]. The Biopharmaceutical Classification System (BCS) categorizes drugs based on these properties, with Class II and IV drugs presenting the greatest solubility challenges [2] [1].
The table below summarizes the standard terms used to describe solubility, as per pharmacopeial standards [2] [1].
| Descriptive Term | Parts of Solvent Required to Dissolve 1 Part of Solute |
|---|---|
| Very Soluble | < 1 |
| Freely Soluble | 1 to 10 |
| Soluble | 10 to 30 |
| Sparingly Soluble | 30 to 100 |
| Slightly Soluble | 100 to 1000 |
| Very Slightly Soluble | 1000 to 10,000 |
| Insoluble | > 10,000 |
Here are some of the most common and effective techniques for improving the solubility of poorly water-soluble compounds. The following table summarizes these methods for quick comparison [2] [1].
| Technique | Brief Description | Suitability for Propyl Pyruvate (Ester) |
|---|---|---|
| Particle Size Reduction (Nanosuspension) | Creating sub-micron colloidal dispersions of pure drug particles stabilized by surfactants [2]. | High; a physical method independent of API ionizability. |
| Solid Dispersion | Dispersion of API in an inert polymeric carrier to create a high-energy, readily dissolving matrix [2] [1]. | High; particularly useful for increasing dissolution rate. |
| Cyclodextrin Complexation | Formation of an inclusion complex where the drug molecule fits into the hydrophobic cavity of a cyclodextrin [2]. | Moderate to High; depends on molecular size and affinity of the ester for the cyclodextrin cavity. |
| Co-solvency | Use of water-miscible solvents (e.g., PEG, Propylene Glycol, Ethanol) in which the drug has good solubility [1]. | High; a simple and common first approach for lipophilic esters. |
| pH Adjustment | Dissolving ionizable drugs in water by applying a pH change to protonate or deprotonate the molecule [1]. | Low; esters like this compound are typically non-ionizable. |
| Salt Formation | Converting acidic or basic drugs into salt forms, which typically have higher solubility [1]. | Low; not applicable for neutral esters. |
| Co-crystallization | Creating a multi-component crystal with a co-former held together by non-covalent forces [1]. | Moderate; requires finding a suitable co-former for the specific API. |
The following workflow diagram outlines a logical sequence for experimenting with these techniques.
Solid dispersions are a premier strategy for enhancing dissolution rates. Here is a detailed methodology using the solvent evaporation technique [2].
Q1: My drug is a neutral ester like this compound. What is the very first technique I should try? A1: For neutral, lipophilic compounds, co-solvency or nanosuspension are excellent starting points. Co-solvency is simple to formulate and screen, while nanosuspension is a powerful physical method that can be applied to a wide range of non-ionizable compounds [1] [2].
Q2: What are the key advantages of using solid dispersions over simple micronization? A2: While micronization increases surface area, it does not change the saturation solubility of the drug. Solid dispersions, especially those that create amorphous forms, can significantly increase both the surface area and the apparent solubility of the drug by creating a high-energy, metastable state that dissolves more readily [2].
Q3: Are there any significant drawbacks to using the pH adjustment method? A3: Yes. This method carries a risk of precipitation upon dilution in biological fluids (e.g., GI tract), which can lead to variable absorption. Furthermore, extreme pH values can cause tolerability issues upon administration and may accelerate drug degradation through hydrolysis [1].
This resource is designed to assist researchers and scientists in troubleshooting common issues and optimizing experiments related to microbial production of propyl pyruvate, a valuable ester with applications in flavoring, fragrances, and pharmaceutical intermediates.
Answer: this compound production is highly dependent on the host strain and the metabolic engineering strategy employed. However, it is most commonly associated with the stationary phase in fermentative processes.
Answer: Low titer is a common challenge. The key factors to investigate and optimize are summarized in the table below.
| Factor | Description & Impact | Troubleshooting Action |
|---|---|---|
| Bacterial Strain | Wild-type strains have low native production. | Use engineered strains (e.g., E. coli, B. subtilis) with enhanced pyruvate pools. |
| Precursor Availability | Pyruvate is the direct precursor. Low pyruvate = low product. | Overexpress pyruvate-generating enzymes (e.g., from glycolysis); delete pyruvate-consuming pathways (e.g., ldhA, poxB). |
| Alcohol Supply | 1-Propanol is the co-substrate for esterification. | Co-feed 1-propanol; engineer a pathway for 1-propanol biosynthesis in situ. |
| Enzyme Activity | Low activity of the ester synthesis enzyme. | Screen for more efficient esterases or lipases; optimize codon usage and expression levels of the heterologous enzyme. |
| Toxicity & Extraction | This compound or 1-propanol may be toxic to cells. | Implement in situ product removal (ISPR) using a two-phase system (e.g., with oleyl alcohol). |
| Process Parameters | Suboptimal physical conditions. | Optimize dissolved oxygen (for aerobic processes), pH, temperature, and induction timing (align with stationary phase). |
Answer: This suggests a metabolic bottleneck where resources are being used for growth instead of product formation.
This is a standard method for accurate quantification of this compound in complex fermentation broth.
Materials:
Methodology:
This protocol outlines a process to achieve high cell density and then switch metabolism to product formation.
Materials:
Methodology:
This diagram illustrates the primary metabolic engineering strategy for producing this compound in a bacterial host like E. coli.
Title: Engineered this compound Pathway
This diagram outlines the logical workflow from strain preparation to final product analysis.
Title: this compound R&D Workflow
The core challenge in pyruvate analysis, which can affect the detection of its derivatives like propyl pyruvate, stems from two main sources: genetic differences between strains and methodological interference.
The table below summarizes the key differences between these two analytical methods:
| Feature | Schwimmer & Weston (SW) Method | Anthon & Barret (AB) Method |
|---|---|---|
| Primary Issue | Significant interference from flavonoids (e.g., quercetin, anthocyanins) in colored samples [2] | Modified to minimize interference from other compounds [2] |
| Impact on Pyruvate Reading | Over-estimation (up to 65%) [2] | More accurate and reliable readings [2] |
| Reproducibility (Coefficient of Variation) | 4.97% [2] | 0.88% [2] |
| Recommended Use | Not suitable for complex, colored biological samples with high flavonoid content [2] | Preferred for complex biological samples to reduce variability [2] |
Here are some common issues and solutions structured for a technical support center.
FAQ 1: My pyruvate measurements are inconsistent between different microbial strains. Is this a known issue?
Yes, this is an expected challenge. Genetic variability between strains can lead to differences in their pyruvate metabolism.
FAQ 2: My pyruvate assays show high variability and unexpected over-estimation. How can I improve accuracy?
This is often related to methodological interference, especially with complex biological samples.
Based on the search findings, here is a recommended workflow for detecting pyruvate and investigating strain variability, integrating best practices to minimize inaccuracies.
The choice of collection method significantly impacts the volatile profile you obtain. The following table compares three common, solventless techniques [1].
| Method | Principle | Best For | Sensitivity & Reproducibility | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Active pumping of headspace air through a sorbent tube/cartridge. | Capturing a broad range of volatiles, especially small, polar compounds (e.g., ethanol) [1]. | High sensitivity; good reproducibility. Excellent for microbial volatiles [1]. | High collection capacity; suitable for low-concentration analytes; allows for quantitative analysis [2] [1]. | Requires a specialized pump and thermal desorption unit; not all labs have this equipment [1]. |
| Solid-Phase Microextraction (SPME) | A coated fiber is exposed to the headspace to absorb/adsorb volatiles. | Fast, simple screening and relative comparisons of samples [1]. | Good sensitivity and reproducibility, but relative abundances can differ from SPE [1]. | Very easy to use; no pump required; fast; integrates sampling, extraction, and concentration into one step [2] [1]. | Fiber coating has selectivity bias; lower capacity than SPE; competition between analytes can affect results [2] [1]. |
| Direct Headspace Injection | A gas-tight syringe is used to withdraw and directly inject a sample of the headspace. | Detecting very high-abundance volatile compounds [1]. | Low sensitivity; poor reproducibility; prone to poor chromatography without cryofocusing [1]. | Simplest and most direct method; minimal equipment needed [2]. | Least sensitive method; high potential for condensation in the GC inlet; small injection volumes limit detection [2] [1]. |
Q1: Why is the choice of sampling method so critical in volatile metabolomics? The sampling method directly determines which volatiles you can detect. Volatiles have vastly different physical properties (e.g., polarity, molecular weight). A method optimized for less volatile terpenes might miss highly volatile compounds like ethylene or ethanol. Your profile is therefore highly method-dependent, and no single technique captures the entire "volatilome" [2].
Q2: Should I use targeted or untargeted metabolomics for my study? Your research goal dictates the approach:
Q3: My SPME results are inconsistent. What could be wrong? Inconsistent SPME results often stem from these factors:
Q4: My SPE method isn't capturing enough analytes. How can I improve recovery?
Here is a generalized protocol based on a study comparing collection methods, adaptable for various sample types [1].
Workflow Overview
Materials & Setup
Step-by-Step Procedure
This decision pathway can help you select the most appropriate initial method for your experiment.
The following table summarizes a pilot-scale study for n-propyl propionate, which shares similarities with propyl pyruvate synthesis as both are esterification processes [1].
| Aspect | Description |
|---|---|
| Process | Reactive Distillation (RD) coupled with a decanter for reactant recovery [1]. |
| Reaction | Esterification of propionic acid and 1-propanol [1]. |
| Key Feature | A decanter separates water (reaction product) from unreacted propanol and the ester, allowing excess alcohol to be refluxed back to the column, thus increasing yield and conversion [1]. |
| Equipment | Pilot-scale glass column (DN50) with structured catalytic packings (Katapak-SP 11 with Amberlyst 46 resin) [1]. |
| Validated Model | Non-equilibrium (NEQ) stage model, validated with experimental data for simulation and optimization [1]. |
This process workflow illustrates the integrated reactive distillation and separation system:
Since direct information on this compound is limited, here are practical steps to build your own troubleshooting guide:
For any quantification method, demonstrating that it is suitable for its intended purpose is paramount. The following table outlines the key validation parameters as described in the ICH Q2(R1) guideline [1].
| Parameter | Description | Typical Experimental Approach |
|---|---|---|
| Specificity [1] | Ability to measure analyte accurately despite potential interference from other components (e.g., impurities, matrix). | Analyze samples with and without potential interferents. Compare chromatograms to show analyte peak is unaffected. |
| Linearity [1] | Ability to obtain test results directly proportional to analyte concentration. | Prepare & analyze analyte at 5+ concentration levels in triplicate. Plot signal vs. concentration; assess correlation coefficient, slope, intercept. |
| Precision [1] | Degree of scatter between replicate measurements. | Repeatability: 6 determinations at 100% concentration. Intermediate Precision: Multiple runs by different analysts/days/equipment. | | Accuracy [1] | Closeness of result to true value. | Spike sample matrix with known analyte amounts. Determine % recovery (minimum 9 determinations across 3 concentration levels). | | Range [1] | Interval between upper and lower analyte concentrations for which suitable levels of precision, accuracy, and linearity are demonstrated. | Established from linearity studies; confirms method performance at extremes. | | LOD & LOQ [1] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. | Based on signal-to-noise ratio or standard deviation of response and slope. LOQ must be validated with actual samples. | | Robustness [1] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Test impact of small changes (e.g., pH, temperature, flow rate) during method development. |
Developing a robust HPLC method is a systematic process. The diagram below outlines the key stages, from initial scouting to final validation [2].
Effective sample preparation is central to a successful analysis. The goal is to isolate the analyte and remove interfering matrix components [2].
| Technique | Analytical Principle | Potential Application for Propyl Pyruvate |
|---|---|---|
| Liquid-Liquid Extraction | Isolation based on solubility differences in two immiscible solvents. | Purifying this compound from aqueous or complex matrices based on its polarity. |
| Solid Phase Extraction (SPE) | Selective separation/purification using a sorbent stationary phase. | Isolating and concentrating this compound from a complex sample. |
| Filtration | Removal of particulates from a sample. | Clarifying a sample solution to protect the HPLC column and fluidics. |
| Derivatization | Chemical reaction to alter the analyte's physicochemical properties. | Could be explored to improve this compound's detectability or retention if needed. |
A key challenge is the matrix effect, where other components in the sample can interfere with the detection or quantification of your analyte [2]. To mitigate this, you can:
Q1: What should I do if my this compound peak is co-eluting with another compound? This is a issue of specificity. To resolve it [1] [2]:
Q2: How can I improve the reproducibility of my quantification results? Focus on precision and robustness [1]:
Q3: My calibration curve is not linear. What could be the cause? Linearity issues can arise from [1]:
For highly reliable and robust methods, consider the Analytical Quality by Design (AQbD) approach [3]. Similar to QbD for product development, AQbD uses systematic experimentation (like Central Composite Design) to:
This resource provides troubleshooting guides and FAQs for the extraction and analysis of propyl pyruvate from complex biological matrices like plasma, urine, and tissue homogenates.
Q1: What are the most common and effective extraction methods for this compound from plasma?
A: The choice of method depends on your required sensitivity, throughput, and matrix complexity. The most common techniques are compared below.
| Method | Principle | Best For | Throughput | Relative Cost | Key Advantage |
|---|---|---|---|---|---|
| Protein Precipitation (PPT) | Denatures and precipitates proteins using organic solvent. | Quick, simple sample clean-up. | High | Low | Speed and simplicity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between immiscible organic and aqueous phases. | High purity extracts from complex matrices. | Medium | Low | Excellent sample clean-up. |
| Solid-Phase Extraction (SPE) | Selective retention and elution from a solid sorbent. | High sensitivity, complex samples, automation. | High (if automated) | Medium to High | Superior clean-up and analyte enrichment. |
Q2: My LC-MS/MS signal for this compound is low or inconsistent. What could be the cause?
A: Low signal can stem from several points in the workflow. Please consult the troubleshooting guide below.
| Symptom | Possible Cause | Suggested Solution |
|---|
| Low Signal in All Samples | Inefficient Extraction: Poor recovery from the sample matrix. MS Ionization Suppression: Co-eluting matrix effects. Degradation: this compound is unstable in solution. | - Switch to a more rigorous method (e.g., from PPT to SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This is a robust and classic method for extracting this compound.
Materials:
Procedure:
The following diagram illustrates this LLE workflow:
Workflow for LLE of this compound
Protocol 2: Solid-Phase Extraction (SPE) for High Purity
This method provides superior clean-up for challenging matrices.
Materials:
Procedure:
Q3: What are typical LC-MS/MS parameters for detecting this compound?
A: this compound is best analyzed by GC-MS or LC-MS/MS in negative electrospray ionization (ESI-) mode due to its carbonyl group. Here is a representative data table for an LC-MS/MS method.
| Parameter | Setting / Value |
|---|---|
| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 145.1 [M-H]⁻ |
| Product Ion (m/z) | 57.1 (quantifier) |
| Collision Energy | Optimized (e.g., -15 eV) |
The analytical decision process for method development is outlined below:
Analytical Method Selection Logic
The table below summarizes key chemical and biological data for ethyl pyruvate from the search results.
| Property | Data for Ethyl Pyruvate | Source / Context |
|---|---|---|
| Chemical Formula | C5H8O3 | [1] |
| Molar Mass | 116.12 g/mol | [1] |
| Boiling Point | 144°C - 142°C (lit.) | [1] [2] |
| Density | 1.045 g/mL at 25°C | [1] [2] |
| Water Solubility | 10 g/L (at 20 °C) | [1] |
| Lipophilicity (log P) | 0.048 (Exp.), 0.435 (at 22.5°C) | [1] [2] |
| Key Stability Advantage | More stable in aqueous solution than ionic pyruvate (e.g., sodium pyruvate); lipophilic nature improves cell membrane penetration [3]. | Derived from multiple sources on its stability and use [3] [4]. |
| Experimental Protocol (Neuroprotection) | In vitro model using SH-SY5Y cells. Cells pre-treated with 1-5 mM EP for 24h, then exposed to neurotoxin 6-OHDA. Cell viability measured via MTT assay; apoptosis analyzed via caspase-3 cleavage and fluorescence assays [5]. | [5] |
Although a direct comparison is unavailable, the search results clarify why esterifying pyruvate improves its stability and how this is relevant in research.
The following diagram illustrates the key stability and functional advantages of ethyl pyruvate that have made it a focus of scientific study.
| Biological Activity | Key Findings & Proposed Mechanisms | Experimental Evidence |
|---|---|---|
| Anti-inflammatory & Neuroprotective | Reduces pro-inflammatory cytokines; inhibits HMGB1/TLR4/NF-κB signaling; decreases glial scar formation; restores cerebral glucose utilization [1] [2]. | Rodent TBI model: 40 mg/kg, i.p., at 0, 1, 3, 6 h post-injury [1]. Rodent SCI studies [2]. |
| Antioxidant | Directly scavenges hypochlorous acid (HOCl); protective against oxidative stress in cell membranes [3]. | In vitro assay using liver homogenate exposed to HOCl [3]. |
| Metabolic & Energetic | Prevents ATP decline; shifts redox balance (raises NAD+/NADH); may inhibit fatty acid oxidation (FAO) [4]. | Rodent models of various acute and chronic diseases; in vitro studies [4]. |
| Imaging Contrast Agent | Serves as a precursor for hyperpolarized Carbon-13 Magnetic Resonance Imaging (MRI), dramatically enhancing signal for metabolic imaging [5] [6]. | Hydrogenation with parahydrogen over Rh/TiO2 catalyst; polarization transfer via PH-INEPT sequences or magnetic field cycling [5] [6]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Neuroprotection in Traumatic Brain Injury (TBI) [1]:
Anti-inflammatory Action in Spinal Cord Injury (SCI) [2]:
Hyperpolarization for MRI [5] [6]:
The following diagram illustrates the primary anti-inflammatory neuroprotective pathway identified for ethyl pyruvate in conditions like spinal cord injury.
This visual summarizes the workflow for using ethyl pyruvate esters to create hyperpolarized contrast agents for advanced metabolic imaging.
The table below summarizes the key comparative data for these two volatile organic compounds (VOCs).
| Feature | Propyl Pyruvate | 2,3-Pentanedione |
|---|---|---|
| Primary Association | Pseudomonas aeruginosa [1] | Broadly indicative of infection; produced by multiple pathogens [1] |
| Detection Rate | 83% (in P. aeruginosa isolates) [1] | 86% (in P. aeruginosa isolates) [1] |
| Specificity | Appears more unique to P. aeruginosa [1] | Less specific, a general marker of microbial presence [1] |
| Number of Unique VOCs | 1 of 7 unique VOCs for P. aeruginosa [1] | 1 of 30 general VOCs frequently detected in CF EBC [1] |
| Potential Clinical Utility | Specific detection of P. aeruginosa [1] | General screening for the presence of infection [1] |
The data in the table above comes from a specific study that developed a non-invasive "Cough Breath" (CB) technique for people with CF [1].
The diagram below illustrates the general experimental workflow from sample collection to VOC identification, as described in the study [1].
The data suggests that 2,3-pentanedione and this compound have complementary, rather than competing, roles in diagnostics [1].
While promising, VOC-based detection faces hurdles before widespread clinical adoption.
The metabolism of pyruvate is a fundamental process in bacteria, and its distinct pathways compared to human cells make it an excellent candidate for biomarker development. The following diagram outlines the key bacterial-specific pathway that can be targeted.
A key experimental approach involves using Hyperpolarized (HP) 13C Magnetic Resonance Spectroscopy to detect this conversion in real-time [1]. This method has been successfully used to distinguish bacterial infections from sterile inflammation and mammalian cell activity, which is a critical step in validating a biomarker's specificity [1].
While not specific to propyl pyruvate, research into other volatile biomarkers provides a robust framework for validation. The table below summarizes potential VOC biomarkers for three Gram-positive bacteria, identified using Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) [2].
| Bacterium | Potential Volatile Biomarker(s) | Key Chemical Class |
|---|---|---|
| Listeria monocytogenes | 1-butanol, 2-methylbutanoic acid | Alcohols, Acids |
| Enterococcus faecalis | Nonanal | Aldehydes |
| Staphylococcus aureus | Isoamyl butanoate, Methionol, Pyrazines | Esters, Alcohols, Nitrogen-containing compounds |
The general workflow for such a discovery and validation process, applicable to various types of biomarkers, is outlined below.
To advance the specific validation of this compound, you may find it useful to:
The volatile metabolome, or "volatilome," of P. aeruginosa consists of a core set of universally produced metabolites and a highly variable accessory set. This composition provides insights into the bacterium's metabolic flexibility and its ability to adapt to different environments, such as during chronic lung infections in cystic fibrosis (CF) patients [1] [2].
The table below summarizes the key characteristics of the P. aeruginosa volatilome.
| Feature | Pan-Volatilome (Total Diversity) | Core Volatilome (Conserved) | Accessory & Rare Volatilome (Variable) |
|---|---|---|---|
| Definition | The total collection of all volatile metabolites produced across all studied isolates of a species [1]. | Volatile molecules produced by all studied isolates of a species under defined conditions [1]. | Volatiles produced by only a subset (accessory) or a single (rare) isolate [1]. |
| Composition Size | 391 - 539 compounds [1] [2] | ~70 compounds [1] [2] | 321 compounds (52 rare + 269 accessory) [1] |
| Biological Significance | Represents the total metabolic potential and diversity of the species [1]. | Suggests essential physiological functions; potential target for universal biomarkers [1]. | Reflects strain-specific adaptation; may be linked to unique phenotypes like virulence or antibiotic resistance [1]. |
| Key Changes in Chronic Infection | The overall size and chemical diversity remain stable over time [2]. | The relative abundances of core hydrocarbons, alcohols, and aldehydes change [2]. | Isolates from the same patient become more dissimilar over time (increasing volatilome divergence) [2]. |
To ensure reproducible and comparable results in volatilome studies, standardized protocols for sample preparation and analysis are critical. The following methodology is commonly used for in vitro volatilome profiling of P. aeruginosa.
The gold standard for comprehensive volatilome analysis is Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) [1] [2].
The following diagram illustrates the core workflow for a volatilome analysis experiment.
The diversity observed in the P. aeruginosa volatilome is rooted in its genomic structure. The species has a large genome (6-7 Mbp) composed of a conserved core genome (genes present in >95% of strains) and a highly variable accessory genome (genes present in 5-95% of strains) [1] [3]. This "pan-genome" structure, where the accessory genes significantly outnumber the core genes, directly enables the extensive metabolic flexibility observed in volatilome studies [1] [4]. The accessory genomic elements, including genomic islands and prophages acquired through horizontal gene transfer, are the primary drivers of the unique volatilome signatures (accessory volatiles) seen in different strains [3].
The relationship between genomic diversity and the resulting volatilome can be visualized as follows.
The findings from comparative volatilome studies have significant translational potential, particularly in clinical diagnostics and pathogen monitoring.
The following table summarizes the key experimental findings on how sodium pyruvate influences S. aureus under different conditions, particularly high glucose.
| Aspect | Effect of High Glucose | Effect of Sodium Pyruvate Addition | Key Measured Outcomes | Citations |
|---|---|---|---|---|
| Bacterial Survival & Cytotoxicity | Reduced survival and cytotoxicity of S. aureus strain BAA-1717. | Restored to normal levels. | Colony-forming units (CFUs); Hemolytic activity against human erythrocytes; Neutrophil lysis (LDH release assay). | [1] [2] |
| Metabolic Adaptation | Leads to detrimental effects, potentially through acid production. | Increases acetate production, helping to maintain cell viability in acidic environments. | Acetate production measurements; Survival under acidic conditions (e.g., with added lactate or acetate). | [1] [2] |
| Virulence Factor Expression | High glucose leads to high extracellular protease activity, degrading hemolytic factors. | Increases expression of virulence genes like hlg and lukS; boosts expression of sarA, which negatively regulates protease secretion. | Quantitative PCR (qPCR) for gene expression; Hemolysis assays with protease inhibitors (PMSF). | [1] [2] |
Here are the methodologies from the key studies that demonstrated the protective effect of sodium pyruvate.
The experimental data suggests that sodium pyruvate influences S. aureus through several key regulatory and metabolic systems. The diagram below synthesizes these findings into a proposed signaling and metabolic pathway.
Beyond the pathway above, other systems are crucial for understanding S. aureus adaptability:
Based on the compiled data, here are some key points for your comparison guide:
The table below summarizes key applications and experimental findings for methyl pyruvate.
| Application Area | Experimental Findings on Methyl Pyruvate | Key Experimental Parameters |
|---|
| Insulin Secretion & Diabetes Research [1] [2] [3] | Stimulates insulin secretion from pancreatic beta-cells in absence of glucose; maximal effect at 5 mM; depolarizes beta-cell membrane; action may involve metabolic factors other than ATP [1] [2]. Potentiates insulinotropic effect of GLP-1 [3]. | Model: In vivo (anaesthetized rats), perfused rat pancreas, isolated pancreatic islets. Concentration: 5-20 mM. Key Measurements: Insulin release, membrane potential depolarization, cytosolic calcium concentration [1] [2]. | | Synthesis of Chiral Compounds [4] | Used in homogeneous asymmetric hydrogenation to produce enantiomerically pure lactate derivatives. High enantioselectivity (up to 99% ee) achieved with specific catalysts [4]. | Process: Homogeneous asymmetric hydrogenation. Catalysts: Ruthenium- or Rhodium-based complexes with chiral ligands (e.g., BINAP, BICHEP). Conditions: Hydrogen pressure (5-101 bar), solvents like MeOH or EtOH [4]. | | Cell Protection & Oncology Research [2] | Rescues mitochondrial damage from SIGMAR1 mutation; protects lung fibroblast cell line from irinotecan-induced cell death [2]. | Models: Cell culture models (e.g., Jurkat T-lymphocytes, lung fibroblasts). Role: Suggested to act as mitochondrial substrate or direct KATP channel inhibitor [2]. |
Here are methodologies for key experiments cited in the table.
This methodology is based on experiments described in the search results [1] [2].
This protocol is derived from catalytic studies [4].
The diagram below visualizes the discussed pathway through which methyl pyruvate influences insulin secretion in pancreatic beta-cells.
The following flowchart outlines a general experimental workflow for evaluating the effects of alkyl pyruvates in a biological context, such as insulin secretion.
The lack of data on propyl pyruvate presents a clear opportunity for further research. The established protocols for methyl pyruvate can serve as a template for such comparative studies.
While propyl pyruvate itself is not documented, other pyruvate-related compounds are used in diagnostics. The table below summarizes one clinically relevant example:
| Marker/Metabolite | Biological Fluid | Clinical/Diagnostic Use | Key Performance Metrics |
|---|
| Pyruvate Kinase M2 (M2-PK) [1] | Bile | Differentiating malignant from benign biliary strictures. | Sensitivity: 52.9% Specificity: 94.1% AUC: 0.77 | | Pyruvic Acid [2] | Blood | Investigating mitochondrial metabolism; used with lactate to calculate Lactate-to-Pyruvate (L:P) ratio. | Reference Range: 0.08-0.16 mmol/L L:P ratio interpretation is key. |
For a novel marker like this compound to be considered, it must undergo rigorous analytical validation. Here are standard protocols for related pyruvate assays, which can serve as a template.
Any validated clinical assay must demonstrate several performance characteristics, as outlined for pyruvate and ketone body assays [4]:
The following diagram illustrates the general workflow for developing and validating a diagnostic biomarker, integrating concepts from the available research.
Since this compound is not a recognized diagnostic marker, your guide should focus on the pathway to its validation.